LJP 1586
説明
特性
CAS番号 |
955037-42-0 |
|---|---|
分子式 |
C11H15ClFNO |
分子量 |
231.69 g/mol |
IUPAC名 |
(Z)-3-fluoro-2-[(4-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13;/h2-5,7H,6,8,13H2,1H3;1H/b10-7-; |
InChIキー |
GNDHRDJFGYCWER-VEZAGKLZSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C/C(=C/F)/CN.Cl |
正規SMILES |
COC1=CC=C(C=C1)CC(=CF)CN.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LJP-1586; LJP1586; LJP 1586; LJP-1586 HCl; LJP-1586 hydrochloride |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of LJP 1586
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanism of action for LJP 1586, a novel small molecule anti-inflammatory agent. The information is collated from key preclinical studies to support further research and development.
Executive Summary
This compound is a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme also known as Amine Oxidase, Copper-Containing 3 (AOC3) and Vascular Adhesion Protein-1 (VAP-1)[1]. The primary mechanism of action of this compound is the attenuation of inflammatory responses by inhibiting the enzymatic activity of SSAO, which plays a crucial role in the migration of leukocytes to inflamed tissues[1]. Preclinical data has demonstrated the efficacy of this compound in reducing leukocyte accumulation in various inflammatory models[1].
Molecular Target and Interaction
The molecular target of this compound is the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO). SSAO is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines, producing an aldehyde, ammonia, and hydrogen peroxide[1]. The enzymatic functions of SSAO are integral to the process of leukocyte adhesion and transmigration across the endothelium to sites of inflammation[1]. This compound, with the chemical name Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, acts as an amine-based inhibitor of SSAO[1].
Signaling Pathway and Downstream Effects
The anti-inflammatory effects of this compound are a direct consequence of its inhibition of SSAO. By blocking SSAO activity, this compound interferes with the leukocyte adhesion cascade, a critical process in the inflammatory response. This leads to a significant reduction in the extravasation of leukocytes, such as neutrophils, into inflamed tissues.
Caption: Signaling pathway of SSAO inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 Value |
| SSAO | Rodent | 4 - 43 nM[1] |
| SSAO | Human | 4 - 43 nM[1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Administration | ED50 | Outcome |
| Rat Lung SSAO Inhibition | Rat | Oral | 0.1 - 1 mg/kg[1] | Complete inhibition of lung SSAO[1] |
| Mouse Inflammatory Leukocyte Trafficking | Mouse | Oral | Dose-dependent | Significant inhibition of neutrophil accumulation[1] |
| Rat LPS-induced Lung Inflammation | Rat | 10 mg/kg | N/A | 55% reduction in transmigrated cells in BAL[1] |
Table 3: Pharmacodynamic Profile of this compound
| Parameter | Species | Value |
| Pharmacodynamic Half-life | Rat | > 24 hours[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
5.1. In Vitro SSAO Inhibition Assay
-
Objective: To determine the in vitro potency of this compound against rodent and human SSAO.
-
Method: The enzymatic activity of SSAO was measured in the presence of varying concentrations of this compound. The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, were then calculated. The selectivity of this compound was confirmed by testing against a broad panel of other receptors and enzymes, including monoamine oxidases A and B[1].
5.2. In Vivo SSAO Inhibition in Rat Lung
-
Objective: To assess the in vivo potency and duration of action of orally administered this compound.
-
Method: Rats were orally administered with this compound. At various time points post-administration, lung tissue was collected and the activity of SSAO was measured to determine the extent of inhibition. The ED50, the dose required to achieve 50% of the maximum effect, was calculated. The pharmacodynamic half-life was determined by measuring the duration of SSAO inhibition[1].
5.3. Mouse Model of Inflammatory Leukocyte Trafficking
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
-
Method: A mouse model of inflammatory leukocyte trafficking was utilized. This compound was administered orally in a dose-dependent manner. The extent of neutrophil accumulation at the site of inflammation was quantified and compared to control groups. The effect was also compared to that of an anti-leukocyte function-associated antigen-1 antibody[1].
5.4. Rat Model of LPS-Induced Lung Inflammation
-
Objective: To further confirm the anti-inflammatory effect of this compound in a lung inflammation model.
-
Method: Lung inflammation was induced in rats using lipopolysaccharide (LPS). This compound was administered at a dose of 10 mg/kg. The number of transmigrated cells in the bronchoalveolar lavage (BAL) fluid was quantified to assess the extent of inflammation and the effect of the drug[1].
Caption: Overview of the experimental workflow for this compound.
References
LJP 1586: A Selective Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a dual-function enzyme with significant implications in the inflammatory cascade. Its enzymatic activity leads to the production of pro-inflammatory mediators, while its function as an adhesion molecule facilitates the recruitment of leukocytes to sites of inflammation. LJP 1586, a potent and selective small molecule inhibitor of SSAO, has emerged as a promising therapeutic candidate for a range of inflammatory conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to SSAO/VAP-1 and its Role in Inflammation
Semicarbazide-sensitive amine oxidase (SSAO), also designated as amine oxidase, copper-containing 3 (AOC3) and Vascular Adhesion Protein-1 (VAP-1), is a homodimeric, copper-containing enzyme primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1][2] SSAO/VAP-1 plays a crucial dual role in the inflammatory process:
-
Enzymatic Activity: SSAO catalyzes the oxidative deamination of primary amines, generating hydrogen peroxide (H₂O₂), the corresponding aldehyde, and ammonia.[1] These products, particularly H₂O₂, are reactive species that contribute to oxidative stress and can act as signaling molecules, promoting an inflammatory environment.[1][3]
-
Adhesion Function: As VAP-1, it functions as an adhesion molecule on the vascular endothelium, mediating the tethering, rolling, and transmigration of leukocytes from the bloodstream into inflamed tissues.[2][4] This process is critical for the cellular inflammatory response.
The enzymatic activity of SSAO is intrinsically linked to its adhesive function. The H₂O₂ produced by SSAO can induce the expression of other adhesion molecules, such as E-selectin, P-selectin, ICAM-1, and VCAM-1, on endothelial cells through the activation of transcription factors like NF-κB, thereby amplifying the inflammatory cascade.[1][3] Given its central role in leukocyte trafficking and inflammation, SSAO/VAP-1 represents a compelling target for the development of novel anti-inflammatory therapeutics.
This compound: A Potent and Selective SSAO Inhibitor
This compound, with the chemical name (Z)-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a novel, orally active, and selective inhibitor of SSAO. Its inhibitory activity has been demonstrated against both rodent and human forms of the enzyme, highlighting its potential for clinical development.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in both in vitro and in vivo settings.
Table 1: In Vitro Inhibitory Activity of this compound against SSAO
| Enzyme Source | IC₅₀ (nM) |
| Rodent SSAO | 4 - 43 |
| Human SSAO | 4 - 43 |
IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Parameter | ED₅₀ (mg/kg) | Outcome |
| Rat | Inhibition of lung SSAO | 0.1 - 1 | Complete inhibition |
| Mouse | Neutrophil Accumulation | - | Significant dose-dependent inhibition |
| Rat | LPS-induced Lung Inflammation | 10 (dose administered) | 55% reduction in transmigrated cells |
ED₅₀ (Median effective dose) is the dose that produces a quantal effect in 50% of the population that receives it.
Table 3: Pharmacodynamic Profile of this compound in Rats
| Parameter | Value |
| Pharmacodynamic Half-life | > 24 hours |
Signaling Pathways and Experimental Workflows
SSAO/VAP-1 Signaling in Leukocyte Migration
The following diagram illustrates the role of SSAO/VAP-1 in mediating leukocyte migration to inflammatory sites and the mechanism of action for this compound.
Caption: SSAO/VAP-1 signaling pathway in leukocyte migration and its inhibition by this compound.
Experimental Workflow for In Vitro SSAO Inhibition Assay
This diagram outlines a typical workflow for determining the inhibitory potency (IC₅₀) of a compound like this compound against SSAO.
Caption: Workflow for determining the in vitro IC₅₀ of this compound against SSAO.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize SSAO inhibitors like this compound.
In Vitro SSAO Inhibition Assay (Fluorometric)
This protocol is based on the measurement of H₂O₂, a product of the SSAO-catalyzed reaction, using a fluorogenic substrate.
Materials:
-
Purified SSAO enzyme (from rodent or human source)
-
This compound
-
SSAO substrate (e.g., 1 mM benzylamine)
-
Amplex® Red reagent (10 mM in DMSO)
-
Horseradish peroxidase (HRP) (10 U/mL)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black, flat-bottom microplate
-
Microplate fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to create a range of concentrations for IC₅₀ determination.
-
Prepare a fresh working solution of the detection reagent by mixing Amplex® Red and HRP in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add 20 µL of the purified SSAO enzyme solution to all wells.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the SSAO substrate to each well.
-
Immediately place the plate in a microplate fluorometer pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo LPS-Induced Lung Inflammation in Rats
This model assesses the ability of this compound to inhibit leukocyte infiltration into the lungs following an inflammatory challenge.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups: Vehicle control, LPS + Vehicle, and LPS + this compound (at various doses).
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) at a defined time (e.g., 1 hour) before the LPS challenge.
-
-
Induction of Lung Inflammation:
-
Anesthetize the rats.
-
Instill LPS (e.g., 5 mg/kg) intratracheally to induce lung inflammation. The control group receives sterile PBS.
-
-
Bronchoalveolar Lavage (BAL):
-
At a specific time point after LPS administration (e.g., 4-6 hours), humanely euthanize the animals.
-
Perform bronchoalveolar lavage by instilling and retrieving a known volume of sterile PBS into the lungs.
-
-
Cell Analysis:
-
Centrifuge the collected BAL fluid to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to perform a differential cell count (neutrophils, macrophages, etc.).
-
-
Data Analysis:
-
Calculate the total number of each cell type in the BAL fluid.
-
Compare the cell counts between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).
-
In Vivo Neutrophil Accumulation Model in Mice
This model evaluates the effect of this compound on neutrophil migration into the peritoneal cavity in response to a chemical irritant.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
This compound
-
Thiourea (B124793) or another suitable chemoattractant
-
Sterile PBS
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week.
-
Group animals as described for the rat model.
-
-
Drug Administration:
-
Administer this compound or vehicle orally at a defined time before the inflammatory stimulus.
-
-
Induction of Peritonitis:
-
Induce neutrophil migration by intraperitoneal (i.p.) injection of thiourea (e.g., 1 mg/mouse).
-
-
Peritoneal Lavage:
-
At a predetermined time after thiourea injection (e.g., 4 hours), euthanize the mice.
-
Collect the peritoneal exudate cells by washing the peritoneal cavity with a known volume of sterile PBS.
-
-
Cell Quantification:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Perform a differential cell count to specifically quantify the number of neutrophils.
-
-
Data Analysis:
-
Analyze the data statistically to determine the effect of this compound on neutrophil accumulation in the peritoneum.
-
Selectivity Profile
This compound has been shown to be a selective inhibitor of SSAO. Notably, its activity was confirmed against a broad panel of receptors and enzymes, including the structurally related monoamine oxidases A and B (MAO-A and MAO-B), where it demonstrated a lack of significant inhibitory activity, highlighting its specificity for SSAO. A comprehensive selectivity profile against a wider range of targets would further delineate its specificity.
Conclusion
This compound is a potent and selective inhibitor of SSAO/VAP-1 with demonstrated efficacy in preclinical models of inflammation. Its ability to target both the enzymatic and adhesive functions of SSAO/VAP-1 makes it an attractive candidate for the treatment of a variety of inflammatory diseases. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other selective SSAO inhibitors. Further studies to fully elucidate its pharmacokinetic profile and to expand upon its selectivity are warranted to support its progression into clinical trials.
References
- 1. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease [mdpi.com]
- 2. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
LJP-1586 and Vascular Adhesion Protein-1 (VAP-1): A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor LJP-1586 and its target, vascular adhesion protein-1 (VAP-1). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the core biology of VAP-1, the mechanism of action of LJP-1586, and the experimental methodologies used to study their interaction.
Introduction to Vascular Adhesion Protein-1 (VAP-1)
Vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO) or amine oxidase copper-containing 3 (AOC3), is a unique dual-function protein predominantly expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1][2][3] VAP-1 plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[4][5]
Its functions can be broadly categorized into two distinct mechanisms:
-
Adhesion Molecule: VAP-1 acts as an adhesion molecule, facilitating the tethering and rolling of leukocytes, particularly lymphocytes and neutrophils, on the endothelial surface.[6] This interaction is a critical step in the multi-step process of leukocyte extravasation.
-
Enzymatic Activity: VAP-1 possesses enzymatic activity as a semicarbazide-sensitive amine oxidase.[3][4][5] It catalyzes the oxidative deamination of primary amines, leading to the production of the corresponding aldehyde, hydrogen peroxide (H₂O₂), and ammonia.[2][3] The generation of H₂O₂ at the cell surface is a key signaling event that promotes inflammation by upregulating the expression of other adhesion molecules.[7]
Given its central role in inflammation, VAP-1 has emerged as a promising therapeutic target for a variety of inflammatory diseases.[5]
LJP-1586: A Potent and Selective VAP-1 Inhibitor
LJP-1586, chemically known as Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a novel, orally active small molecule inhibitor of VAP-1 (SSAO).[4] It has demonstrated potent and selective inhibition of both rodent and human VAP-1 enzymatic activity.[4]
Mechanism of Action
LJP-1586 exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of VAP-1.[4] By blocking the amine oxidase function of VAP-1, LJP-1586 prevents the generation of hydrogen peroxide and other reactive aldehydes.[4] This, in turn, is expected to reduce the upregulation of other adhesion molecules and subsequently decrease leukocyte migration to sites of inflammation.
Quantitative Data for LJP-1586
The following tables summarize the key quantitative data for LJP-1586 from preclinical studies.
Table 1: In Vitro Potency of LJP-1586
| Target | Species | IC₅₀ (nM) |
| VAP-1/SSAO | Rodent | 4 - 43 |
| VAP-1/SSAO | Human | 4 - 43 |
Data sourced from PubMed.[4]
Table 2: In Vivo Pharmacodynamics and Efficacy of LJP-1586
| Parameter | Species | Value | Model |
| ED₅₀ | Rat | 0.1 - 1 mg/kg (oral) | Inhibition of lung SSAO activity |
| Pharmacodynamic Half-life | Rat | > 24 hours | Inhibition of lung SSAO activity |
| Efficacy | Rat | 55% reduction in transmigrated cells | LPS-induced lung inflammation (10 mg/kg) |
| Efficacy | Mouse | Significant, dose-dependent inhibition of neutrophil accumulation | Inflammatory leukocyte trafficking |
Data sourced from PubMed.[4]
Signaling Pathways and Experimental Workflows
VAP-1 Signaling Pathway
The enzymatic activity of VAP-1 initiates a signaling cascade that promotes inflammation. The production of hydrogen peroxide acts as a second messenger, activating intracellular signaling pathways such as NF-κB, PI3K, and MAPK. These pathways lead to the upregulation of various adhesion molecules on the endothelial cell surface, further amplifying the inflammatory response.
Experimental Workflow: VAP-1 Activity Assay
A common method to determine the enzymatic activity of VAP-1 is a fluorometric assay. This assay typically measures the production of hydrogen peroxide, a direct product of the VAP-1 catalyzed reaction.
Experimental Workflow: Leukocyte Adhesion Assay under Flow Conditions
To study the effect of LJP-1586 on the adhesive function of VAP-1, an in vitro flow adhesion assay is employed. This assay mimics the physiological shear stress experienced by leukocytes in blood vessels.
Detailed Experimental Protocols
VAP-1 (SSAO) Enzymatic Activity Assay (Fluorometric)
This protocol is based on the principles of the Amplex® Red assay for the detection of hydrogen peroxide.
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
VAP-1 substrate (e.g., benzylamine)
-
Phosphate (B84403) buffer (e.g., 0.25 M sodium phosphate buffer, pH 7.4)
-
Clorgyline (to inhibit MAO-A)
-
Tissue homogenates or cell lysates containing VAP-1
-
LJP-1586 or other inhibitors
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing Amplex® Red, HRP, and clorgyline in phosphate buffer.
-
Add different concentrations of the VAP-1 substrate (e.g., methylamine (B109427) or aminoacetone) to the reaction mixture.
-
For inhibitor studies, pre-incubate the VAP-1 containing sample with varying concentrations of LJP-1586 .
-
Initiate the reaction by adding the VAP-1 containing sample (e.g., tissue homogenate or cell lysate) to the reaction mixture in the microplate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence using a microplate reader with excitation set to ~530 nm and emission detection at ~590 nm.
-
Calculate the VAP-1 activity based on a hydrogen peroxide standard curve and normalize to the protein concentration of the sample. The results are typically expressed as nmol of H₂O₂ produced per milligram of protein per hour (nmol/mg/h).
In Vitro Leukocyte Adhesion Assay under Flow Conditions
This protocol describes a method to assess leukocyte adhesion to an endothelial cell monolayer under physiological shear stress.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells
-
Leukocytes (e.g., peripheral blood lymphocytes)
-
Cell culture medium for endothelial cells and leukocytes
-
Fluorescent dye for labeling leukocytes (e.g., CellTracker™ Green CMFDA)
-
Microslides or flow chambers
-
Syringe pump
-
Inverted fluorescence microscope with a camera
-
LJP-1586 or other inhibitors
Procedure:
-
Culture endothelial cells to form a confluent monolayer on the surface of the microslides.
-
Isolate leukocytes from whole blood using density gradient centrifugation.
-
Label the isolated leukocytes with a fluorescent dye according to the manufacturer's protocol.
-
Assemble the flow chamber system , connecting the microslide to a syringe pump.
-
Pre-treat the endothelial cell monolayer with LJP-1586 or a vehicle control for a specified time.
-
Perfuse the fluorescently labeled leukocytes over the endothelial monolayer at a constant physiological shear stress (e.g., 0.05 Pa).
-
Record videos or capture images of multiple fields of view along the microslide during the perfusion.
-
After perfusion, gently wash the monolayer with buffer to remove non-adherent cells.
-
Capture final images of the adherent leukocytes.
-
Analyze the images to quantify the number of firmly adherent leukocytes per unit area. Compare the results between the LJP-1586 treated and control groups to determine the effect of VAP-1 inhibition on leukocyte adhesion.
Conclusion
LJP-1586 is a potent and selective inhibitor of VAP-1 with demonstrated anti-inflammatory activity in preclinical models. Its mechanism of action, centered on the inhibition of VAP-1's enzymatic function, highlights the therapeutic potential of targeting this dual-function protein in inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working in this promising area of therapeutic intervention. Further investigation into the clinical efficacy and safety of VAP-1 inhibitors like LJP-1586 is warranted.
References
- 1. A Flow Adhesion Assay to Study Leucocyte Recruitment to Human Hepatic Sinusoidal Endothelium Under Conditions of Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells [mdpi.com]
- 3. Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular Adhesion Protein 1 (VAP-1) Mediates Lymphocyte Subtype-specific, Selectin-independent Recognition of Vascular Endothelium in Human Lymph Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular adhesion protein-1 enhances neutrophil infiltration by generation of hydrogen peroxide in renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
LJP 1586: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of LJP 1586, a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This document consolidates key quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of SSAO. SSAO is a dual-function protein expressed on the surface of endothelial cells and other cell types. Its enzymatic activity catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide (H₂O₂), aldehydes, and ammonia.[1] These products, particularly H₂O₂, act as signaling molecules that can upregulate the expression of key adhesion molecules on endothelial cells, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), through the activation of transcription factors like NF-κB.[2][3][4] This upregulation facilitates the adhesion and subsequent transmigration of leukocytes from the bloodstream to sites of inflammation. By inhibiting SSAO, this compound reduces the production of these pro-inflammatory signaling molecules, thereby decreasing leukocyte accumulation at inflammatory sites.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting SSAO activity and reducing inflammation in preclinical models.
| Parameter | Species | Value | Reference |
| IC₅₀ | Rodent | 4 - 43 nM | [1] |
| IC₅₀ | Human | 4 - 43 nM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound against SSAO
| Parameter | Species | Dosage | Effect | Reference |
| ED₅₀ (Rat Lung SSAO Inhibition) | Rat | 0.1 - 1 mg/kg (oral) | Complete inhibition | [1] |
| Pharmacodynamic Half-life | Rat | Not specified | > 24 hours | [1] |
| Neutrophil Accumulation Inhibition | Mouse | Dose-dependent (oral) | Significant inhibition | [1] |
| Reduction in Transmigrated Cells (BALF) | Rat | 10 mg/kg | 55% reduction | [1] |
Table 2: In Vivo Anti-inflammatory Efficacy of this compound
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Mouse Model of Inflammatory Leukocyte Trafficking (Zymosan-Induced Peritonitis)
This model is used to assess the effect of this compound on neutrophil accumulation in response to an inflammatory stimulus.
Materials:
-
Male C57BL/6 mice (6-10 weeks old, weighing 20-25 g)
-
Zymosan A from Saccharomyces cerevisiae
-
This compound
-
Vehicle control
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Peritoneal lavage equipment (syringe, needle)
-
Hemocytometer or automated cell counter
-
Cytospin and Diff-Quik stain for differential cell counting
Procedure:
-
Animal Acclimation: House mice in a controlled environment with free access to food and water for at least one week prior to the experiment.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) to the mice. The specific dose range should be determined based on dose-response studies.
-
Induction of Peritonitis: One hour after drug administration, induce peritonitis by intraperitoneal (i.p.) injection of Zymosan A (typically 1 mg suspended in 1 ml of sterile saline).[5]
-
Peritoneal Lavage: At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice.[6] Perform a peritoneal lavage by injecting 5 ml of cold, sterile PBS into the peritoneal cavity and then carefully aspirating the fluid.[7]
-
Cell Counting:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.
-
For differential cell counts, prepare cytospin slides from the lavage fluid and stain with Diff-Quik.[5] Count the number of neutrophils, macrophages, and lymphocytes under a light microscope.
-
-
Data Analysis: Express neutrophil counts as the total number of neutrophils per peritoneal cavity. Compare the neutrophil counts in the this compound-treated group to the vehicle-treated control group to determine the percentage of inhibition.
Rat Model of LPS-Induced Lung Inflammation
This model evaluates the ability of this compound to reduce leukocyte transmigration into the lungs following a bacterial endotoxin (B1171834) challenge.
Materials:
-
Sprague-Dawley rats (male, specific weight range to be determined by the study design)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle control
-
Sterile saline
-
Anesthetic
-
Tracheal cannula
-
Bronchoalveolar Lavage (BAL) fluid collection supplies
-
Cell counting and analysis equipment as described above
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., oral gavage).
-
Induction of Lung Inflammation: At a specified time after drug administration, induce lung inflammation by intratracheal instillation of LPS (e.g., 10 µ g/rat in sterile saline).[8] This is typically done under light anesthesia.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point post-LPS challenge (e.g., 4-6 hours), euthanize the rats.[8] Expose the trachea and insert a cannula. Perform BAL by instilling and withdrawing a specific volume of sterile saline (e.g., 2 ml) three times.[9] Pool the collected fluid.
-
Cell Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and determine the total number of transmigrated cells using a hemocytometer.
-
Perform differential cell counts to specifically quantify neutrophils.
-
-
Data Analysis: Compare the total number of transmigrated cells and neutrophils in the BAL fluid of this compound-treated rats to the vehicle-treated control group to calculate the percentage reduction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: this compound Mechanism of Action
Caption: Zymosan-Induced Peritonitis Experimental Workflow
Caption: LPS-Induced Lung Inflammation Experimental Workflow
References
- 1. Anti-inflammatory effects of this compound [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 8. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
LJP 1586: An In-depth Technical Guide for the Study of Leukocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of LJP 1586 (Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride), a potent and selective small molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), for the investigation of leukocyte trafficking in inflammatory processes.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). SSAO is a dual-function enzyme expressed on the surface of endothelial cells that plays a crucial role in the migration of leukocytes to sites of inflammation. The enzymatic activity of SSAO is essential for this process. This compound acts as a potent inhibitor of both rodent and human SSAO activity. By inhibiting SSAO, this compound effectively disrupts the molecular machinery required for leukocyte extravasation, thereby reducing the inflammatory response.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound Against SSAO
| Species | IC50 (nM) |
| Rodent | 4 - 43 |
| Human | 4 - 43 |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Administration Route | Dose | Effect |
| Rat Lung SSAO Inhibition | Rat | Oral | 0.1 - 1 mg/kg (ED50) | Complete inhibition of SSAO |
| Mouse Inflammatory Leukocyte Trafficking | Mouse | Oral | Dose-dependent | Significant inhibition of neutrophil accumulation |
| Rat LPS-Induced Lung Inflammation | Rat | Oral | 10 mg/kg | 55% reduction in transmigrated cells (BAL) |
Signaling Pathway
The enzymatic activity of SSAO/VAP-1 on the endothelial cell surface contributes to leukocyte trafficking through the generation of hydrogen peroxide (H₂O₂), which acts as a signaling molecule. This process can lead to the activation of downstream pathways, such as NF-κB, promoting the expression of adhesion molecules and facilitating leukocyte transmigration. This compound, by inhibiting SSAO, blocks this initial signaling event.
Caption: SSAO/VAP-1 signaling in leukocyte trafficking and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for key in vivo experiments to evaluate the efficacy of this compound are provided below.
Mouse Model of Inflammatory Leukocyte Trafficking (Thioglycollate-Induced Peritonitis)
This model is used to assess the effect of this compound on neutrophil accumulation in response to a chemical irritant.
Materials:
-
This compound
-
Vehicle control
-
Male C57BL/6 mice (8-12 weeks old)
-
Sterile 3% Thioglycollate medium
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)
-
25G needles and 1 ml syringes for oral gavage
-
27G needles and 5 ml syringes for peritoneal lavage
-
FACS tubes
-
Centrifuge
Procedure:
-
Animal Dosing: Administer this compound or vehicle control to mice via oral gavage at the desired concentration(s). Dosing time relative to thioglycollate injection should be optimized based on the pharmacokinetic profile of this compound.
-
Induction of Peritonitis: At a set time post-dosing, inject 1 ml of sterile 3% thioglycollate medium intraperitoneally into each mouse.
-
Cell Harvest: Euthanize mice at a predetermined time point after thioglycollate injection (e.g., 4 or 24 hours).
-
Peritoneal Lavage: Inject 5 ml of cold PBS into the peritoneal cavity. Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Cell Counting: Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Flow Cytometry:
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cell pellet in FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G, CD11b).
-
Analyze the stained cells using a flow cytometer to quantify the number and percentage of neutrophils.
-
-
Data Analysis: Compare the total number of neutrophils in the peritoneal cavity of this compound-treated mice to the vehicle-treated control group.
The Discovery and Synthesis of LJP 1586: A Potent and Selective Inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO) for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LJP 1586, chemically identified as Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a novel, potent, and selective small molecule inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1] This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It details the methodologies for its synthesis and biological evaluation, presents key quantitative data in structured tables, and illustrates the underlying signaling pathways and experimental workflows through detailed diagrams. The data presented herein supports the potential of this compound as a therapeutic agent for various inflammatory conditions.
Introduction: Targeting Semicarbazide-Sensitive Amine Oxidase (SSAO)
Semicarbazide-sensitive amine oxidase (SSAO) is a copper-containing enzyme that plays a dual role in cellular function. It catalyzes the oxidative deamination of primary amines, producing aldehydes, ammonia (B1221849), and hydrogen peroxide.[1] Additionally, as vascular adhesion protein-1 (VAP-1), it is involved in the migration of leukocytes to sites of inflammation.[1] The enzymatic activity of SSAO is crucial for its role in leukocyte trafficking.[1] Consequently, inhibiting SSAO enzyme activity presents a promising therapeutic strategy for the development of novel anti-inflammatory agents. This compound was developed as a potent and selective inhibitor of SSAO to address this therapeutic target.
Discovery and Synthesis of this compound
The discovery of this compound was the result of a targeted effort to identify small molecule inhibitors of SSAO with high potency and selectivity.
Chemical Structure
The chemical structure of this compound is (Z)-3-fluoro-2-[(4-methoxyphenyl)methyl]prop-2-en-1-amine hydrochloride.
Synthesis of this compound
The following is a representative synthetic route for this compound, based on analogous chemical syntheses.
Experimental Protocol: Synthesis of Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (this compound)
-
Step 1: Synthesis of (Z)-3-fluoro-2-(4-methoxybenzyl)prop-2-en-1-ol: To a solution of a suitable starting material, such as a propargyl alcohol derivative, in an appropriate solvent, a fluorinating agent is added at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then isolated and purified by column chromatography.
-
Step 2: Conversion to the corresponding allylic chloride: The alcohol from Step 1 is treated with a chlorinating agent, such as thionyl chloride, in the presence of a base to yield the allylic chloride. The reaction is typically performed at low temperatures to minimize side reactions.
-
Step 3: Amination to form the primary amine: The allylic chloride is reacted with a source of ammonia, such as sodium azide (B81097) followed by reduction, or directly with ammonia in a suitable solvent, to introduce the primary amine functionality.
-
Step 4: Salt formation: The resulting free base is dissolved in an appropriate solvent and treated with hydrochloric acid to form the hydrochloride salt, this compound. The final product is then purified by recrystallization.
Note: This is a generalized protocol. The specific reagents, reaction conditions, and purification methods would be detailed in the relevant patent literature.
Biological Activity and Mechanism of Action
This compound exerts its anti-inflammatory effects through the potent and selective inhibition of SSAO.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of both rodent and human SSAO activity.[1] Its selectivity was confirmed against a broad panel of other enzymes and receptors, including monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Rodent SSAO | 4 - 43 |
| Human SSAO | 4 - 43 |
Data sourced from O'Rourke et al., 2008.[1]
Experimental Protocol: SSAO Inhibition Assay
-
Enzyme Source: Recombinant human or rodent SSAO, or tissue homogenates known to express SSAO (e.g., rat lung).
-
Substrate: Benzylamine is a commonly used substrate for SSAO.
-
Assay Principle: The assay measures the production of hydrogen peroxide, a product of the SSAO-catalyzed reaction. This is often done using a coupled reaction with horseradish peroxidase and a fluorogenic or chromogenic substrate.
-
Procedure: The enzyme is incubated with varying concentrations of this compound. The reaction is initiated by the addition of the substrate. The rate of product formation is measured over time using a plate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.
In Vivo Pharmacodynamics and Efficacy
Oral administration of this compound demonstrated complete inhibition of SSAO activity in vivo with a long pharmacodynamic half-life.[1]
Table 2: In Vivo Pharmacodynamic and Efficacy Data for this compound
| Parameter | Species | Value |
| ED50 (SSAO inhibition) | Rat | 0.1 - 1 mg/kg |
| Pharmacodynamic Half-life | Rat | > 24 hours |
| Inhibition of Neutrophil Accumulation | Mouse | Significant, dose-dependent |
| Reduction in Transmigrated Cells (LPS-induced lung inflammation) | Rat | 55% at 10 mg/kg |
Data sourced from O'Rourke et al., 2008.[1]
Experimental Protocol: Rat Model of LPS-Induced Lung Inflammation
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: Lipopolysaccharide (LPS) is administered intratracheally to induce lung inflammation.
-
Treatment: this compound is administered orally at various doses prior to LPS challenge.
-
Endpoint: Bronchoalveolar lavage (BAL) is performed to collect cells from the lungs. The number of transmigrated cells, particularly neutrophils, is quantified.
-
Data Analysis: The percentage reduction in cell migration in the this compound-treated groups is compared to the vehicle-treated control group.
Experimental Protocol: Mouse Model of Inflammatory Leukocyte Trafficking
-
Animal Model: Male BALB/c mice.
-
Induction of Leukocyte Trafficking: A local inflammatory response is induced, for example, by intraperitoneal injection of a chemoattractant.
-
Treatment: this compound is administered orally at various doses prior to the inflammatory challenge.
-
Endpoint: Peritoneal lavage is performed to collect recruited leukocytes. The number and type of leukocytes are determined by flow cytometry or manual counting.
-
Data Analysis: The dose-dependent inhibition of leukocyte accumulation is determined.
Logical Workflow of this compound Discovery and Preclinical Evaluation
The development of this compound followed a logical progression from initial concept to in vivo proof-of-concept.
Conclusion
This compound is a potent and selective inhibitor of SSAO with demonstrated anti-inflammatory activity in preclinical models. Its oral bioavailability and long pharmacodynamic half-life make it an attractive candidate for the treatment of a range of inflammatory diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of SSAO inhibition and the further development of this compound and related compounds.
References
LJP 1586: A Technical Guide to its Structure-Activity Relationship as a Semicarbazide-Sensitive Amine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LJP 1586, chemically identified as Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This enzyme plays a crucial role in inflammation by catalyzing the oxidative deamination of primary amines, leading to the production of cytotoxic aldehydes and hydrogen peroxide, and is involved in leukocyte migration. The inhibitory action of this compound on SSAO makes it a compound of significant interest for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Introduction to this compound and its Target: SSAO
Semicarbazide-sensitive amine oxidase (SSAO) is a copper-containing enzyme belonging to the primary-amine oxidase family. It is found in various tissues, with high levels in vascular smooth muscle. The enzymatic activity of SSAO results in the oxidative deamination of primary amines, producing the corresponding aldehyde, ammonia, and hydrogen peroxide. This process is implicated in pathological conditions such as diabetes mellitus, atherosclerosis, and particularly inflammation, where SSAO facilitates the migration of leukocytes to inflammatory sites.[1]
This compound is a selective inhibitor of SSAO, demonstrating potent anti-inflammatory properties in preclinical models. Its mechanism of action is centered on the irreversible inhibition of SSAO's enzymatic activity, thereby mitigating the downstream inflammatory cascade.
Structure-Activity Relationship (SAR) of this compound and its Analogs
Key Structural Features for Activity:
-
The Allylamine (B125299) Moiety: The primary amine is crucial for the interaction with the SSAO active site.
-
The Halogen Atom: The presence of a halogen, particularly fluorine, at the 3-position of the allylamine is critical for potent, irreversible inhibition. Studies have shown that fluorine-containing derivatives are approximately three times more potent than their chloro-analogues. The halogen is believed to play a role in the mechanism of irreversible inactivation of the enzyme.
-
The 2-Substituted Phenyl Ring: The 2-(4-methoxybenzyl) group contributes to the binding affinity and selectivity of the inhibitor. The electronic and steric properties of the substituent on the phenyl ring are expected to modulate the inhibitory potency.
Based on the available literature, the following SAR trends can be summarized:
| Compound Class | Key Structural Feature | Impact on SSAO Inhibition |
| 2-Phenyl-3-haloallylamines | Fluorine at the 3-position | More potent inhibition compared to chlorine. |
| Halogen at the 3-position | Essential for irreversible inhibition. | |
| 2-Phenylallylamine | Lack of halogen at the 3-position | Reversible inhibition and acts as a substrate. |
Quantitative Inhibitory Data
This compound has demonstrated potent inhibition of SSAO across different species. The following table summarizes the key quantitative data for this compound.
| Parameter | Species | Value |
| IC50 | Rodent | 4 - 43 nM |
| Human | 4 - 43 nM | |
| ED50 | Rat (lung SSAO inhibition) | 0.1 - 1 mg/kg (oral) |
| Pharmacodynamic Half-life | Rat | > 24 hours |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of SSAO. The proposed mechanism involves the irreversible binding of this compound to the active site of the enzyme, preventing the oxidative deamination of endogenous primary amines.
Caption: Mechanism of action of this compound in inhibiting the SSAO-mediated inflammatory pathway.
Experimental Protocols
SSAO Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against SSAO.
Caption: Workflow for a typical SSAO inhibition assay using a radiolabeled substrate.
Detailed Methodology:
-
Enzyme Source Preparation: Homogenize tissues known to have high SSAO activity (e.g., rat aorta) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Inhibitor Incubation: Pre-incubate the tissue homogenate with varying concentrations of this compound or vehicle control for a specified time at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of a radiolabeled substrate, such as [14C]benzylamine.
-
Reaction Incubation: Allow the reaction to proceed for a defined period at 37°C.
-
Reaction Termination: Stop the reaction by adding an acid, such as citric acid, to lower the pH.
-
Product Extraction: Selectively extract the radiolabeled product (e.g., [14C]benzaldehyde) into an organic solvent (e.g., toluene/ethyl acetate (B1210297) mixture).
-
Quantification: Measure the radioactivity of the extracted product using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Model: LPS-Induced Lung Inflammation in Rats
This protocol outlines a common in vivo model to assess the anti-inflammatory efficacy of this compound.
References
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of LJP 1586
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJP 1586, chemically known as Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a novel, orally active, and selective small molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This enzyme plays a crucial role in the inflammatory cascade, particularly in mediating the migration of leukocytes to sites of inflammation. By inhibiting SSAO, this compound presents a promising therapeutic strategy for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical data.
Core Pharmacodynamics
This compound is a potent inhibitor of both rodent and human SSAO activity. Its mechanism of action is centered on the irreversible inhibition of the enzymatic activity of SSAO, which is essential for its role in leukocyte trafficking.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species | Value | Reference |
| IC50 | Rodent & Human | 4 - 43 nM | [1] |
| ED50 | Rat (lung SSAO inhibition) | 0.1 - 1 mg/kg (oral) | [1] |
| Pharmacodynamic Half-life | Rat | > 24 hours | [1] |
IC50 (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of SSAO activity in vitro. ED50 (Median effective dose) represents the dose of this compound that produces a complete inhibition of rat lung SSAO in 50% of the population.
The selectivity of this compound has been confirmed against a wide panel of other enzymes and receptors, including monoamine oxidases A and B, highlighting its targeted activity towards SSAO.[1]
Signaling Pathway of SSAO/VAP-1 in Inflammation and Inhibition by this compound
SSAO/VAP-1 is expressed on the surface of endothelial cells and its enzymatic activity is crucial for the transmigration of leukocytes from the bloodstream into inflamed tissues. The inhibition of this pathway by this compound is a key aspect of its anti-inflammatory effect.
Pharmacokinetics
While comprehensive pharmacokinetic data such as Cmax, Tmax, and AUC are not publicly available in the reviewed literature, the pharmacodynamic half-life of this compound in rats is reported to be greater than 24 hours, suggesting a sustained in vivo effect despite a potentially shorter plasma half-life.[1] This prolonged pharmacodynamic effect is a key characteristic of its therapeutic potential, allowing for less frequent dosing.
Experimental Protocols
The anti-inflammatory effects of this compound have been demonstrated in established preclinical models of inflammation.
Rat Model of LPS-Induced Lung Inflammation
This model is used to assess the ability of a compound to inhibit lung inflammation induced by lipopolysaccharide (LPS), a component of gram-negative bacteria.
-
Methodology:
-
Male Sprague-Dawley rats are administered this compound orally at a dose of 10 mg/kg.[1]
-
Subsequently, inflammation is induced by intratracheal instillation of LPS.
-
After a set period, typically several hours, a bronchoalveolar lavage (BAL) is performed to collect cells from the lungs.
-
The total number of inflammatory cells, particularly neutrophils, in the BAL fluid is quantified to assess the degree of inflammation.
-
-
Key Findings: Administration of 10 mg/kg this compound resulted in a significant 55% reduction in the number of transmigrated cells recovered by bronchoalveolar lavage in a rat model of LPS-induced lung inflammation.[1]
Mouse Model of Inflammatory Leukocyte Trafficking
This model evaluates the in vivo efficacy of a compound in preventing the migration of leukocytes to an inflammatory site.
-
Methodology:
-
Mice are treated with oral doses of this compound.
-
An inflammatory stimulus is introduced to induce leukocyte trafficking to a specific tissue or cavity (e.g., peritoneal cavity).
-
After a defined period, the number of accumulated neutrophils in the target area is quantified.
-
-
Key Findings: Oral administration of this compound led to a significant, dose-dependent inhibition of neutrophil accumulation in a mouse model of inflammatory leukocyte trafficking. The effect was comparable to that of an anti-leukocyte function-associated antigen-1 (LFA-1) antibody, a known inhibitor of leukocyte adhesion.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound in a preclinical model of inflammation.
Conclusion
This compound is a potent and selective SSAO/VAP-1 inhibitor with significant anti-inflammatory properties demonstrated in preclinical models. Its long pharmacodynamic half-life suggests the potential for sustained therapeutic effects. The data summarized in this guide underscore the promise of this compound as a novel therapeutic agent for inflammatory diseases. Further studies are warranted to fully elucidate its pharmacokinetic profile and to translate these promising preclinical findings into clinical applications.
References
In Vitro Characterization of LJP 1586: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of LJP 1586, a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This document details the molecule's inhibitory activity, selectivity, and its effects in cell-based models of inflammation, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Introduction to this compound
This compound, chemically known as Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a small molecule inhibitor of SSAO/VAP-1. SSAO is a copper-containing enzyme that plays a crucial role in inflammation by catalyzing the oxidative deamination of primary amines, producing hydrogen peroxide, ammonia, and the corresponding aldehyde. This enzymatic activity is also involved in the migration of leukocytes to inflammatory sites. By inhibiting SSAO, this compound presents a promising therapeutic strategy for various inflammatory diseases.
Quantitative Data Summary
The in vitro potency and selectivity of this compound have been evaluated in various enzymatic assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound against SSAO
| Target Enzyme | Species | IC50 (nM) |
| SSAO/VAP-1 | Rodent | 4 - 43 |
| SSAO/VAP-1 | Human | 4 - 43 |
Data represents the concentration of this compound required to inhibit 50% of the SSAO enzyme activity in vitro.
Table 2: In Vitro Selectivity Profile of this compound
| Target Enzyme | Species | Activity |
| Monoamine Oxidase A (MAO-A) | Not specified | Selective over |
| Monoamine Oxidase B (MAO-B) | Not specified | Selective over |
This compound has been confirmed to be selective for SSAO over monoamine oxidases A and B.
Experimental Protocols
This section outlines the detailed methodologies for the key in vitro experiments used to characterize this compound.
SSAO/VAP-1 Enzyme Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the inhibitory activity of compounds against SSAO.
Objective: To determine the IC50 value of this compound against rodent and human SSAO.
Materials:
-
Recombinant rodent and human SSAO/VAP-1
-
This compound
-
Benzylamine (substrate)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Phosphate-buffered saline (PBS)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
In a 96-well black microplate, add the SSAO enzyme (rodent or human) to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known SSAO inhibitor).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Prepare a reaction mixture containing benzylamine, Amplex® Red reagent, and HRP in PBS.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm using a fluorometric plate reader.
-
Monitor the fluorescence kinetically over a period of time (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Leukocyte Adhesion Assay (Representative Protocol)
This protocol describes a cell-based assay to evaluate the effect of this compound on leukocyte adhesion to endothelial cells, a key step in the inflammatory response.
Objective: To assess the ability of this compound to inhibit leukocyte adhesion to activated endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human neutrophils (or other leukocyte cell line)
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Calcein-AM (fluorescent dye)
-
Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for neutrophils)
-
96-well tissue culture plates
-
Fluorescence microscope and plate reader
Procedure:
-
Seed HUVECs into a 96-well tissue culture plate and grow to confluence.
-
Activate the HUVEC monolayer by treating with TNF-α for 4-6 hours to induce the expression of adhesion molecules, including VAP-1.
-
Isolate human neutrophils from fresh blood or use a suitable leukocyte cell line.
-
Label the neutrophils with the fluorescent dye Calcein-AM.
-
Pre-incubate the activated HUVEC monolayer with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Add the Calcein-AM labeled neutrophils to the HUVEC-containing wells.
-
Co-incubate for a period to allow for adhesion (e.g., 30-60 minutes) at 37°C.
-
Gently wash the wells to remove non-adherent neutrophils.
-
Quantify the number of adherent neutrophils by measuring the fluorescence intensity in each well using a fluorescence plate reader.
-
Visualize and capture images of adherent neutrophils using a fluorescence microscope.
-
Calculate the percentage of inhibition of leukocyte adhesion for each concentration of this compound compared to the vehicle control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the in vitro characterization of this compound.
Caption: SSAO/VAP-1 Signaling Pathway in Leukocyte Adhesion.
Caption: Workflow for SSAO/VAP-1 Enzyme Inhibition Assay.
Caption: Workflow for In Vitro Leukocyte Adhesion Assay.
LJP 1586: Target Validation of a Novel Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitor in Inflammatory Diseases
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Inflammatory diseases represent a significant burden on global health, and the demand for novel, effective therapeutics remains high. One promising target in the inflammatory cascade is Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This membrane-bound enzyme and adhesion molecule plays a critical role in the recruitment of leukocytes to sites of inflammation. LJP 1586, a potent and selective small molecule inhibitor of SSAO, has demonstrated significant anti-inflammatory effects in preclinical models, validating SSAO as a viable therapeutic target. This whitepaper provides a comprehensive overview of the target validation for this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and a visual representation of the underlying signaling pathways and experimental workflows.
Introduction: SSAO/VAP-1 as a Therapeutic Target in Inflammation
Semicarbazide-Sensitive Amine Oxidase (SSAO), also designated as Vascular Adhesion Protein-1 (VAP-1), is a dual-function protein expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1] Its enzymatic activity catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[2] These products, particularly H₂O₂, can act as signaling molecules, promoting an inflammatory environment.
Crucially, SSAO/VAP-1 also functions as an adhesion molecule that mediates the trafficking and transmigration of leukocytes from the bloodstream into inflamed tissues.[3][4] During inflammation, SSAO/VAP-1 expression is upregulated on the endothelial surface.[1] The enzymatic activity of SSAO is considered essential for the process of leukocyte extravasation.[2] By inhibiting SSAO, it is possible to both reduce the production of pro-inflammatory mediators and block the infiltration of immune cells into tissues, thereby attenuating the inflammatory response. This dual mechanism of action makes SSAO/VAP-1 a compelling target for the development of novel anti-inflammatory drugs. This compound has emerged as a potent and selective inhibitor of this target.[2]
This compound: Quantitative Preclinical Data
This compound has been characterized as a potent and selective inhibitor of both rodent and human SSAO.[2] Its efficacy has been demonstrated in multiple preclinical models of inflammation. The following tables summarize the key quantitative data supporting the validation of this compound's target engagement and in vivo activity.
Table 1: In Vitro Inhibitory Activity of this compound against SSAO [2]
| Species | IC₅₀ (nM) |
| Rodent | 4 - 43 |
| Human | 4 - 43 |
IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of SSAO enzymatic activity in vitro.
Table 2: In Vivo Efficacy of this compound [2]
| Animal Model | Parameter | Value |
| Rat | ED₅₀ (Rat Lung SSAO Inhibition) | 0.1 - 1 mg/kg |
| Rat | Pharmacodynamic Half-life | > 24 hours |
| Rat (LPS-Induced Lung Inflammation) | Reduction in Transmigrated Cells (10 mg/kg) | 55% |
| Mouse (Inflammatory Leukocyte Trafficking) | Inhibition of Neutrophil Accumulation | Dose-dependent |
ED₅₀ (Half-maximal effective dose) represents the dose of this compound that produces 50% of its maximal effect in vivo.
Signaling Pathway and Mechanism of Action
The anti-inflammatory effects of this compound are directly attributable to its inhibition of SSAO/VAP-1. The signaling cascade initiated by SSAO/VAP-1 in an inflammatory context is multifaceted.
Diagram 1: SSAO/VAP-1 Signaling Pathway in Inflammation
Caption: SSAO/VAP-1 signaling cascade in inflammation.
As depicted, inflammatory stimuli lead to the upregulation of SSAO/VAP-1 on the endothelial cell surface. The enzymatic activity of SSAO/VAP-1 on primary amine substrates generates hydrogen peroxide, which in turn can activate the NF-κB signaling pathway. This activation leads to the increased expression of other crucial adhesion molecules, further amplifying the inflammatory response. Simultaneously, SSAO/VAP-1 acts as an adhesion receptor for leukocytes, facilitating their attachment to the endothelium and subsequent migration into the surrounding tissue. This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of SSAO/VAP-1, thereby blocking both the generation of pro-inflammatory signals and the leukocyte adhesion process.
Experimental Protocols
The validation of this compound as a potent anti-inflammatory agent relies on a series of well-defined in vitro and in vivo experiments. The following sections provide detailed methodologies representative of those used to characterize SSAO inhibitors.
In Vitro SSAO/VAP-1 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory potency (IC₅₀) of a compound against SSAO/VAP-1.
Diagram 2: Workflow for In Vitro SSAO/VAP-1 Inhibition Assay
Caption: General workflow for an in vitro SSAO inhibition assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human or rodent SSAO/VAP-1 enzyme.
-
SSAO substrate (e.g., benzylamine).
-
This compound, serially diluted to a range of concentrations.
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Detection system: A common method involves a coupled reaction to measure hydrogen peroxide production, for example, using horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex Red.
-
96-well microplate.
-
Plate reader capable of measuring fluorescence or absorbance.
-
-
Procedure:
-
In a 96-well plate, add the recombinant SSAO/VAP-1 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the SSAO substrate to all wells.
-
Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C to allow for product formation.
-
Stop the reaction (if necessary) and add the detection reagents.
-
Measure the signal (e.g., fluorescence at the appropriate excitation/emission wavelengths).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
In Vivo LPS-Induced Lung Inflammation Model in Rats
This model is used to evaluate the efficacy of an anti-inflammatory compound in a model of acute lung injury.
References
The Impact of LJP 1586 on Cellular Inflammatory Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LJP 1586 is a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This enzyme plays a critical dual role in the inflammatory cascade, acting as both an adhesion molecule for leukocytes and a catalyst for the production of pro-inflammatory signaling molecules. By inhibiting SSAO, this compound effectively attenuates the inflammatory response. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Introduction to this compound and its Target: SSAO/VAP-1
This compound, chemically known as Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a small molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO).[1] SSAO, also designated as Vascular Adhesion Protein-1 (VAP-1), is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines. This reaction produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[1] SSAO/VAP-1 is primarily found on the surface of endothelial cells, smooth muscle cells, and adipocytes.
The dual functionality of SSAO/VAP-1 is central to its role in inflammation. As an adhesion molecule, it facilitates the migration of leukocytes from the bloodstream to inflamed tissues.[2] Its enzymatic activity, particularly the generation of H₂O₂, acts as a secondary signaling mechanism that amplifies the inflammatory response.[2][3] this compound's therapeutic potential lies in its ability to selectively inhibit this enzymatic activity, thereby disrupting downstream inflammatory signaling and leukocyte trafficking.
Quantitative Data on this compound Efficacy
The inhibitory potency and in vivo efficacy of this compound have been quantified in several studies. The following tables summarize the key quantitative findings.
| Parameter | Species | Value | Reference |
| IC₅₀ | Rodent | 4 - 43 nM | [1] |
| Human | 4 - 43 nM | [1] | |
| ED₅₀ | Rat (lung SSAO inhibition) | 0.1 - 1 mg/kg | [1] |
Table 1: In Vitro and In Vivo Potency of this compound. This table outlines the half-maximal inhibitory concentration (IC₅₀) and the half-maximal effective dose (ED₅₀) of this compound.
| Experimental Model | Animal Model | Treatment | Outcome | Reference |
| Inflammatory Leukocyte Trafficking | Mouse | Oral dosing with this compound | Significant dose-dependent inhibition of neutrophil accumulation | [1] |
| LPS-Induced Lung Inflammation | Rat | 10 mg/kg this compound | 55% significant reduction in transmigrated cells recovered by bronchoalveolar lavage | [1] |
Table 2: Anti-inflammatory Effects of this compound in Animal Models. This table summarizes the significant anti-inflammatory effects of this compound observed in preclinical studies.
Cellular Pathways Modulated by this compound
The primary mechanism of action of this compound is the inhibition of SSAO/VAP-1's enzymatic activity. This inhibition disrupts a cascade of downstream signaling events that are crucial for the propagation of inflammation.
The SSAO/VAP-1 Signaling Cascade
SSAO/VAP-1, when activated by its substrates (primary amines), produces hydrogen peroxide (H₂O₂). H₂O₂ acts as a second messenger, triggering several intracellular signaling pathways in endothelial cells. These pathways include:
-
Nuclear Factor-kappa B (NF-κB) Activation: H₂O₂ can lead to the activation of the NF-κB transcription factor.[2][3] Activated NF-κB translocates to the nucleus and induces the expression of genes encoding for various pro-inflammatory molecules, including other adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin, and P-selectin) and chemokines.[2]
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling pathway is involved in cell survival, proliferation, and migration. H₂O₂ generated by SSAO can activate this pathway, contributing to the inflammatory response and leukocyte trafficking.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are key regulators of inflammation.[4][5][6] SSAO-derived H₂O₂ can activate MAPK pathways, further promoting the expression of pro-inflammatory genes.[2][3]
By inhibiting the production of H₂O₂, this compound effectively dampens the activation of these downstream pathways, leading to a reduction in the expression of adhesion molecules and a subsequent decrease in leukocyte infiltration into inflamed tissues.
Figure 1: The SSAO/VAP-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in the evaluation of this compound. Please note: Specific details from the original this compound publication are not publicly available; therefore, these represent generalized protocols for these types of in vivo models.
Mouse Model of Inflammatory Leukocyte Trafficking
This model is used to assess the ability of a compound to inhibit the migration of leukocytes to a site of inflammation. A common method involves the induction of peritonitis using thioglycollate.
Protocol:
-
Animal Preparation: Male BALB/c mice (6-8 weeks old) are used.
-
This compound Administration: this compound is administered orally at various doses (e.g., 1, 3, 10 mg/kg) or vehicle control one hour prior to the inflammatory challenge.
-
Induction of Peritonitis: Mice are injected intraperitoneally with 1 ml of sterile 3% thioglycollate broth.
-
Peritoneal Lavage: Four hours after thioglycollate injection, mice are euthanized, and the peritoneal cavity is washed with 5 ml of ice-cold phosphate-buffered saline (PBS) containing 2 mM EDTA.
-
Cell Counting and Analysis: The peritoneal lavage fluid is collected, and the total number of leukocytes is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with a Wright-Giemsa stain or by flow cytometry using specific cell surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages).
-
Data Analysis: The percentage inhibition of neutrophil accumulation is calculated for each dose of this compound relative to the vehicle control group.
Figure 2: Workflow for the mouse model of inflammatory leukocyte trafficking.
Rat Model of LPS-Induced Lung Inflammation
This model is used to evaluate the efficacy of anti-inflammatory compounds in an acute lung injury model.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (200-250 g) are used.
-
This compound Administration: this compound (10 mg/kg) or vehicle is administered orally one hour before LPS challenge.
-
Induction of Lung Inflammation: Rats are anesthetized, and lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg) in sterile saline is instilled intratracheally.
-
Bronchoalveolar Lavage (BAL): 24 hours after LPS instillation, rats are euthanized. The trachea is cannulated, and the lungs are lavaged with multiple aliquots of sterile saline (e.g., 3 x 5 ml).
-
Cell Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. The total number of inflammatory cells is determined using a hemocytometer. Differential cell counts are performed on cytospin preparations.
-
Data Analysis: The reduction in the number of transmigrated cells (primarily neutrophils) in the BAL fluid of this compound-treated rats is compared to the vehicle-treated group.
Figure 3: Workflow for the rat model of LPS-induced lung inflammation.
Conclusion
This compound demonstrates significant anti-inflammatory effects through the potent and selective inhibition of SSAO/VAP-1. Its mechanism of action, centered on the blockade of H₂O₂ production and the subsequent downregulation of key pro-inflammatory signaling pathways (NF-κB, PI3K/Akt, and MAPK), presents a compelling therapeutic strategy for a range of inflammatory diseases. The quantitative data from in vitro and in vivo studies underscore its efficacy in reducing leukocyte trafficking and inflammation. The experimental models detailed herein provide a framework for the continued investigation and development of SSAO/VAP-1 inhibitors as a novel class of anti-inflammatory agents. Further research into the long-term efficacy and safety profile of this compound is warranted to fully elucidate its clinical potential.
References
- 1. Standardization of Bronchoalveolar Lavage Method Based on Suction Frequency Number and Lavage Fraction Number Using Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Inflammatory Mediator Profiling Reveals Immune Properties of Chemotactic Gradients and Macrophage Mediator Production Inhibition during Thioglycollate Elicited Peritoneal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
Methodological & Application
Application Notes and Protocols for LJP 1586 in In Vivo Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJP 1586, chemically known as Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a potent and selective small-molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). SSAO/VAP-1 is a dual-function enzyme and adhesion molecule expressed on the surface of endothelial cells and is involved in the inflammatory cascade, particularly in the recruitment and transmigration of leukocytes to sites of inflammation. Inhibition of SSAO/VAP-1 enzymatic activity presents a promising therapeutic strategy for a variety of inflammatory conditions. These application notes provide detailed protocols for utilizing this compound in established in vivo models of inflammation and summarize its pharmacological effects.
Mechanism of Action
This compound is an amine-based inhibitor that potently targets the enzymatic activity of both rodent and human SSAO/VAP-1.[1] The anti-inflammatory effects of this compound are attributed to its ability to block the oxidative deamination of primary amines by SSAO. This enzymatic reaction generates hydrogen peroxide and aldehydes, which can promote the expression of other adhesion molecules on endothelial cells, thereby facilitating leukocyte adhesion and migration into inflamed tissues. By inhibiting SSAO, this compound effectively reduces the recruitment of inflammatory cells, such as neutrophils, to the site of inflammation.[2]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound in preclinical models of inflammation.
Table 1: In Vitro Potency of this compound against SSAO Activity
| Species | IC50 (nM) |
| Rodent | 4 - 43 |
| Human | 4 - 43 |
IC50 values represent the concentration of this compound required to inhibit 50% of SSAO enzyme activity.
Table 2: In Vivo Efficacy of this compound in a Rat Model of LPS-Induced Lung Inflammation
| Treatment Group | Dose (mg/kg, p.o.) | Reduction in Transmigrated Cells in BALF (%) |
| This compound | 10 | 55% (p < 0.05) |
BALF: Bronchoalveolar Lavage Fluid. Data represents the percentage reduction in the number of inflammatory cells recovered from the lungs of rats challenged with lipopolysaccharide (LPS).
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Inflammatory Leukocyte Trafficking
| Treatment | Effect on Neutrophil Accumulation |
| This compound (oral dosing) | Significant, dose-dependent inhibition |
| Anti-LFA-1 Antibody | Comparable inhibition to this compound |
This model assesses the ability of a compound to inhibit the migration of neutrophils to an inflammatory site. LFA-1 (Leukocyte Function-Associated Antigen-1) is a key adhesion molecule involved in leukocyte trafficking.
Experimental Protocols
Protocol 1: Rat Model of LPS-Induced Acute Lung Inflammation
This protocol is designed to evaluate the efficacy of this compound in a well-established model of acute lung injury induced by bacterial endotoxin.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., sterile saline or water)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Phosphate-buffered saline (PBS), sterile and cold
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
This compound Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 10 mg/kg) or vehicle to the control group. The timing of administration should be determined based on the pharmacokinetic profile of the compound, typically 1-2 hours before LPS challenge.
-
Induction of Lung Inflammation: Anesthetize the rats. Intratracheally instill a single dose of LPS (e.g., 15 mg/kg) dissolved in sterile saline.[3] A control group should receive sterile saline only.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after LPS instillation (e.g., 24 hours), euthanize the rats.[4] Expose the trachea and cannulate it.
-
Perform bronchoalveolar lavage by instilling and withdrawing a fixed volume of cold, sterile PBS (e.g., 3 x 5 mL).
-
Cell Counting: Centrifuge the collected BAL fluid (BALF) to pellet the cells. Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of inflammatory cells (leukocytes) in the BALF using a hemocytometer or an automated cell counter. A differential cell count can be performed on cytospin preparations stained with a suitable stain (e.g., Diff-Quik) to identify neutrophils, macrophages, and lymphocytes.
-
Data Analysis: Compare the total and differential cell counts in the BALF between the vehicle-treated and this compound-treated groups. Statistical significance can be determined using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Mouse Model of Inflammatory Leukocyte Trafficking
This protocol utilizes intravital microscopy to directly visualize and quantify the effect of this compound on leukocyte-endothelial interactions in response to an inflammatory stimulus.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle
-
Inflammatory stimulus (e.g., TNF-α, IL-1β, or a chemoattractant like LTB4)
-
Anesthesia (e.g., ketamine/xylazine)
-
Fluorescently labeled antibody against a leukocyte marker (e.g., anti-Gr-1 for neutrophils)
-
Intravital microscope equipped with a fluorescent light source and recording system
Procedure:
-
Animal Preparation: Anesthetize the mouse. Surgically prepare a suitable tissue for imaging, such as the cremaster muscle or the mesentery.[5]
-
This compound Administration: Administer this compound orally at the desired doses.
-
Inflammatory Challenge: Locally apply the inflammatory stimulus to the prepared tissue to induce an inflammatory response.
-
Visualization of Leukocytes: Administer a fluorescently labeled anti-leukocyte antibody intravenously to visualize circulating leukocytes.
-
Intravital Microscopy: Position the animal on the microscope stage and identify post-capillary venules for observation.
-
Record video sequences of leukocyte trafficking within the microvasculature.
-
Data Quantification: Analyze the recorded videos to quantify various parameters of leukocyte trafficking, including:
-
Leukocyte rolling flux: The number of rolling leukocytes passing a defined point in a vessel per minute.
-
Leukocyte rolling velocity: The speed at which leukocytes roll along the endothelial surface.
-
Leukocyte adhesion: The number of leukocytes that remain stationary on the endothelium for a defined period (e.g., >30 seconds).
-
-
Data Analysis: Compare the quantified parameters between the vehicle-treated and this compound-treated groups.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in inhibiting inflammation.
Caption: Experimental workflow for the rat LPS-induced lung inflammation model.
Caption: Experimental workflow for the mouse leukocyte trafficking model.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide induces acute lung injury and alveolar haemorrhage in association with the cytokine storm, coagulopathy and AT1R/JAK/STAT augmentation in a rat model that mimics moderate and severe Covid-19 pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuation of LPS-induced acute lung injury by continentalic acid in rodents through inhibition of inflammatory mediators correlates with increased Nrf2 protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Imaging Inflammation and Transendothelial Migration in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of LJP 1586 in a Mouse Model of Peritonitis
Introduction
Peritonitis, an inflammation of the peritoneum, is a serious inflammatory condition often associated with infections. A key event in its pathogenesis is the robust recruitment of leukocytes, particularly neutrophils, into the peritoneal cavity. Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is an enzyme expressed on the surface of endothelial cells that plays a crucial role in mediating leukocyte migration to sites of inflammation.[1] The enzymatic activity of SSAO is considered essential for this process, making it a prime target for novel anti-inflammatory therapies.[1]
LJP 1586 is a potent, selective, and orally active small molecule inhibitor of SSAO.[1] It has demonstrated significant anti-inflammatory effects by inhibiting SSAO's enzymatic function, thereby reducing inflammatory leukocyte accumulation.[1] These application notes provide detailed protocols for utilizing this compound in established mouse models of peritonitis to investigate its therapeutic potential and the role of SSAO in peritoneal inflammation.
Mechanism of Action
SSAO/VAP-1 contributes to the inflammatory cascade by catalyzing the oxidative deamination of primary amines, which produces aldehydes, ammonia, and hydrogen peroxide.[1] This enzymatic activity promotes the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. This compound specifically inhibits this catalytic function, disrupting the leukocyte recruitment process.
Quantitative Data
The following table summarizes the reported potency and pharmacokinetic properties of this compound.
Table 1: In Vitro and In Vivo Characteristics of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| IC₅₀ | Rodent & Human | 4 - 43 nM | [1] |
| ED₅₀ (Oral) | Rat (Lung SSAO) | 0.1 - 1 mg/kg | [1] |
| Pharmacodynamic Half-life | Rat | > 24 hours | [1] |
| In Vivo Efficacy | Rat (LPS-induced lung inflammation) | 55% reduction in transmigrated cells at 10 mg/kg |[1] |
Experimental Protocols
Two standard models of mouse peritonitis are presented: Zymosan-induced and Lipopolysaccharide (LPS)-induced peritonitis. These protocols are designed to assess the efficacy of this compound in reducing leukocyte infiltration into the peritoneal cavity.
Protocol 1: Zymosan-Induced Peritonitis
This model induces a robust recruitment of polymorphonuclear leukocytes (PMNs) and is useful for studying acute inflammatory responses.[2]
1. Objective: To evaluate the dose-dependent effect of this compound on zymosan-induced leukocyte migration into the peritoneal cavity.
2. Materials:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Inducing Agent: Zymosan A from Saccharomyces cerevisiae. Prepare a 0.1 mg/mL suspension in sterile, pyrogen-free saline.
-
Test Compound: this compound. Dissolve in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Controls:
-
Vehicle Control: The same vehicle used for this compound.
-
Positive Control: Dexamethasone (B1670325) (20 mg/kg, PO).[2]
-
-
Reagents: Peritoneal lavage buffer (cold, sterile PBS with 2 mM EDTA), red blood cell lysis buffer, cell counting solution (e.g., Trypan Blue), reagents for differential staining (e.g., Wright-Giemsa).
-
Equipment: Oral gavage needles, syringes, centrifuge, microscope, hemocytometer, ELISA kits (e.g., for MCP-1).[2]
3. Procedure:
-
Acclimatization: Allow mice to acclimate for at least 7 days before the experiment.
-
Grouping: Randomly assign mice to treatment groups (n=8 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Zymosan
-
Group 3: this compound (e.g., 1 mg/kg, PO) + Zymosan
-
Group 4: this compound (e.g., 10 mg/kg, PO) + Zymosan
-
Group 5: Dexamethasone (20 mg/kg, PO) + Zymosan
-
-
Dosing: Administer this compound, vehicle, or dexamethasone via oral gavage 30-60 minutes prior to zymosan challenge.[2]
-
Peritonitis Induction: Inject 0.25 mg of zymosan per mouse intraperitoneally (IP).[2] The saline control group receives an equivalent volume of sterile saline.
-
Incubation: House the animals for 4 hours post-injection.[2]
-
Sample Collection:
-
Euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Perform peritoneal lavage by injecting 3-5 mL of cold lavage buffer into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.
-
-
Analysis:
-
Cell Counts: Determine the total number of leukocytes in the lavage fluid using a hemocytometer.[2] Prepare cytospin slides for differential cell counting (neutrophils, lymphocytes, monocytes).[2]
-
Supernatant Analysis: Centrifuge the lavage fluid and collect the supernatant. Analyze for key chemokines like MCP-1 by ELISA.[2]
-
Table 2: Expected Outcome of this compound in Zymosan-Induced Peritonitis
| Treatment Group | Dose (mg/kg) | Total Leukocytes (x10⁶/mL) | Neutrophils (x10⁶/mL) | MCP-1 (pg/mL) |
|---|---|---|---|---|
| Vehicle + Saline | -- | Low (<0.5) | Low (<0.1) | Baseline |
| Vehicle + Zymosan | -- | High (e.g., 10-15) | High (e.g., 8-12) | Elevated |
| This compound + Zymosan | 1 | Significantly Reduced | Significantly Reduced | Reduced |
| This compound + Zymosan | 10 | Dose-dependently Reduced | Dose-dependently Reduced | Reduced |
| Dexamethasone + Zymosan | 20 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: This table presents hypothetical data based on the expected dose-dependent inhibitory effect of this compound on neutrophil accumulation.[1][2]
Protocol 2: LPS-Induced Peritonitis
This model is driven by the activation of Toll-like receptor 4 (TLR4) and results in a strong pro-inflammatory cytokine response.[3]
1. Objective: To determine the effect of this compound on LPS-induced cytokine production and leukocyte infiltration in the peritoneum.
2. Materials:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli. Prepare a solution in sterile, pyrogen-free saline.
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Controls:
-
Vehicle Control.
-
Positive Control: A known TLR4 inhibitor like TAK-242 could be used for comparison.[3]
-
-
Reagents & Equipment: Same as in Protocol 1, with the addition of ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[3]
3. Procedure:
-
Acclimatization & Grouping: As described in Protocol 1.
-
Dosing: Administer this compound or vehicle via oral gavage 60 minutes prior to LPS challenge.
-
Peritonitis Induction: Inject mice intraperitoneally with LPS at a dose of 10 mg/kg.[3][4] The control group receives sterile saline.
-
Incubation & Sample Collection: Follow steps 5 and 6 from Protocol 1. A 4-6 hour time point is appropriate for measuring peak cytokine and neutrophil responses.
-
Analysis:
-
Cell Counts: Perform total and differential leukocyte counts as described previously.
-
Cytokine Analysis: Use the lavage supernatant to quantify levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.[3]
-
Table 3: Expected Outcome of this compound in LPS-Induced Peritonitis
| Treatment Group | Dose (mg/kg) | Total Leukocytes (x10⁶/mL) | Neutrophils (x10⁶/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|---|---|
| Vehicle + Saline | -- | Low (<0.5) | Low (<0.1) | Baseline | Baseline |
| Vehicle + LPS | -- | High (e.g., 8-12) | High (e.g., 6-10) | Highly Elevated | Highly Elevated |
| This compound + LPS | 1 | Reduced | Reduced | Moderately Reduced | Moderately Reduced |
| This compound + LPS | 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: This table presents hypothetical data. This compound's primary mechanism is blocking cell migration, which would secondarily reduce the inflammatory cytokine milieu by limiting the number of cytokine-producing cells in the peritoneum.
References
- 1. Anti-inflammatory effects of this compound [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Transcriptomics Changes in the Peritoneum of Mice with Lipopolysaccharide-Induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: LJP1586 for Inhibition of Neutrophil Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil migration to sites of inflammation is a critical component of the innate immune response. However, excessive or dysregulated neutrophil infiltration can contribute to tissue damage in a variety of inflammatory diseases. Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a key enzyme and adhesion molecule expressed on the surface of endothelial cells that plays a crucial role in mediating the adhesion and transmigration of leukocytes, including neutrophils.[1][2] LJP1586 is a potent and selective, amine-based small molecule inhibitor of SSAO.[3] By inhibiting the enzymatic activity of SSAO, LJP1586 presents a promising therapeutic strategy for mitigating inflammation by reducing neutrophil accumulation at inflammatory sites.[3] These application notes provide a comprehensive overview and detailed protocols for utilizing LJP1586 in in vitro neutrophil migration assays.
Mechanism of Action of LJP1586
LJP1586 exerts its anti-inflammatory effects by inhibiting the enzymatic activity of SSAO/VAP-1.[3] SSAO catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[3] The generation of these products, particularly H₂O₂, at the endothelial cell surface is thought to promote inflammation by upregulating the expression of other adhesion molecules, such as ICAM-1 and selectins, through the activation of signaling pathways including NF-κB, PI3K, and MAPK.[2][4] This enzymatic activity is essential for the transmigration of neutrophils across the endothelium.[5] LJP1586, as a potent inhibitor of SSAO, blocks these downstream events, thereby reducing the adhesion and subsequent migration of neutrophils to inflamed tissues.[3][4]
Data Presentation
The following tables summarize the available quantitative data for LJP1586, highlighting its potency against SSAO and its efficacy in inhibiting neutrophil migration in preclinical models.
Table 1: In Vitro SSAO/VAP-1 Enzymatic Inhibition by LJP1586
| Species | IC₅₀ (nM) | Source |
| Rodent | 4 - 43 | [3] |
| Human | 4 - 43 | [3] |
Table 2: In Vivo Inhibition of Neutrophil Migration by LJP1586
| Animal Model | LJP1586 Dose | Route of Administration | Effect | Source |
| Mouse model of inflammatory leukocyte trafficking | Dose-dependent | Oral | Significant inhibition of neutrophil accumulation, comparable to anti-LFA-1 antibody | [3] |
| Rat model of LPS-induced lung inflammation | 10 mg/kg | Oral | 55% significant reduction in transmigrated neutrophils in bronchoalveolar lavage fluid | [3] |
Signaling Pathway
References
- 1. Enhanced Migratory Ability of Neutrophils Toward Epidermis Contributes to the Development of Psoriasis via Crosstalk With Keratinocytes by Releasing IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microfluidic Systems to Study Neutrophil Forward and Reverse Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regression line analysis of neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokine-induced neutrophil chemotaxis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of neutrophil migration by a selective inhibitor of matrix metalloproteinase: analysis by intravital microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LJP 1586 Administration in Rats
These application notes provide a detailed overview of the dosage and administration of LJP 1586, a potent and selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), in rat models. The following protocols are based on established preclinical studies and are intended for researchers, scientists, and drug development professionals.
Overview of this compound
This compound (Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride) is a small molecule inhibitor of SSAO, an enzyme implicated in inflammatory processes through its role in leukocyte migration.[1] By inhibiting SSAO, this compound demonstrates significant anti-inflammatory effects in vivo.[1] It is an orally active compound, making it a valuable tool for preclinical research in inflammatory diseases.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in rats.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value |
| IC₅₀ (SSAO Activity) | Rodent | 4 - 43 nM |
| Data from McDonald et al., 2007.[1] |
Table 2: In Vivo Efficacy and Pharmacodynamics of this compound in Rats
| Parameter | Administration Route | Dosage | Effect |
| ED₅₀ (Lung SSAO Inhibition) | Oral | 0.1 - 1 mg/kg | Complete inhibition of lung SSAO |
| Pharmacodynamic Half-life | Oral | > 24 hours | Sustained inhibition of SSAO |
| LPS-Induced Lung Inflammation | Oral | 10 mg/kg | 55% reduction in transmigrated cells in bronchoalveolar lavage |
| Data from McDonald et al., 2007.[1] |
Experimental Protocols
Protocol for Oral Administration of this compound in a Rat Model of LPS-Induced Lung Inflammation
This protocol describes the oral administration of this compound to assess its efficacy in a lipopolysaccharide (LPS)-induced lung inflammation model in rats.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Sprague-Dawley rats
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Oral gavage needles
-
Bronchoalveolar lavage (BAL) equipment
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory environment for at least one week prior to the experiment.
-
This compound Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
-
Administration of this compound: Administer this compound or vehicle to the rats via oral gavage. The volume administered should be based on the individual animal's body weight.
-
Induction of Lung Inflammation: At a predetermined time point after this compound administration, induce lung inflammation by intratracheal instillation of LPS dissolved in sterile saline.
-
Bronchoalveolar Lavage (BAL): At a specified time post-LPS challenge (e.g., 4-6 hours), euthanize the rats and perform a bronchoalveolar lavage to collect cells from the lungs.
-
Cell Analysis: Analyze the BAL fluid for the total number of inflammatory cells and differential cell counts (e.g., neutrophils) to assess the anti-inflammatory effect of this compound.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of action of this compound in inhibiting inflammation.
Caption: Experimental workflow for the rat LPS-induced lung inflammation model.
References
Application Notes and Protocols for LJP 1586 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJP 1586 is a potent and selective, orally active, amine-based inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). As a hydrochloride salt of Z-3-fluoro-2-(4-methoxybenzyl)allylamine, this small molecule has demonstrated significant anti-inflammatory effects. VAP-1 is an endothelial cell adhesion molecule that plays a crucial role in the recruitment of leukocytes to sites of inflammation. Its enzymatic activity, which results in the production of hydrogen peroxide, is implicated in the upregulation of other adhesion molecules, further promoting the inflammatory cascade. These characteristics make this compound a valuable tool for research in inflammation, immunology, and drug development for inflammatory diseases.
This document provides detailed protocols for the solubilization of this compound and its application in cell culture experiments, including relevant quantitative data and a typical experimental workflow.
Data Presentation
The inhibitory activity of this compound has been quantified in various assays. The following table summarizes key quantitative data for its use in research.
| Parameter | Value | Cell Line / Assay Type | Notes |
| IC₅₀ | 4 - 43 nM | Rodent and Human SSAO | This is the general range of the half-maximal inhibitory concentration.[1] |
| IC₅₀ | 84 nM | VAP-1 Enzymatic Assay | In vitro validation of VAP-1 inhibition.[2] |
| Effective Concentration | 1 µM | Human Hematopoietic Stem Cells (HSCs) | Used in a 15-day ex vivo expansion culture. |
| Effective Concentration | 10 µM | 3T3-L1 Adipocytes | Used to study effects on lipolysis. |
| In Vivo Efficacy | 55% reduction | Rat model of LPS-induced lung inflammation | Reduction in transmigrated cells in bronchoalveolar lavage at 10 mg/kg. |
Signaling Pathway and Experimental Workflow
To facilitate the design of experiments, the following diagrams illustrate the VAP-1 signaling pathway in inflammation and a general experimental workflow for testing this compound in cell culture.
Experimental Protocols
Solubilization of this compound and Preparation of Stock Solutions
This compound is supplied as a hydrochloride salt, which is soluble in water. For cell culture applications, preparing a concentrated stock solution in a sterile, organic solvent like dimethyl sulfoxide (B87167) (DMSO) is recommended to ensure sterility and facilitate accurate dilution into aqueous culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortexer
-
Sonicator (optional, but recommended)
Protocol for a 10 mM Stock Solution:
-
Calculate the required mass: The molecular weight of this compound (C₁₁H₁₅ClFNO·HCl) is 268.15 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.68 mg of this compound powder.
-
Aliquot DMSO: In a sterile microcentrifuge tube, add 1 mL of anhydrous, sterile DMSO.
-
Dissolve the compound: Carefully add the weighed this compound to the DMSO.
-
Vortex: Vortex the solution vigorously for 1-2 minutes until the powder is fully dissolved.
-
Sonication (Recommended): To ensure complete dissolution, sonicate the tube for 5-10 minutes.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Note on Water-Based Stock Solution: A stock solution of this compound can also be prepared in sterile water at a concentration of up to 40 mg/mL. Sonication is recommended to aid dissolution. The solution should be sterile-filtered before use in cell culture.
General Protocol for Cell Treatment
This protocol provides a general guideline for treating adherent cells with this compound. The optimal cell density, this compound concentration, and incubation time should be determined empirically for each cell type and experimental setup.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile multi-well plates (e.g., 96-well, 24-well, or 6-well)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Seeding:
-
Wash the cultured cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in fresh, pre-warmed complete culture medium and perform a cell count.
-
Seed the cells into the desired multi-well plate at a density that will ensure they are in the logarithmic growth phase and have formed a confluent monolayer (for adhesion assays) at the time of treatment.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ overnight to allow for cell attachment.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Important: Ensure the final concentration of DMSO in the culture medium is below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the wells.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Include an untreated control (medium only) to assess baseline cell behavior.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired period (e.g., 1, 6, 12, or 24 hours), depending on the specific assay.
-
-
Downstream Analysis:
-
Following incubation, proceed with the specific assay to assess the effects of this compound, such as a leukocyte adhesion assay, cell migration assay, or cell viability assay.
-
Leukocyte Adhesion Assay (Static Conditions)
This assay measures the ability of this compound to inhibit the adhesion of leukocytes to a monolayer of endothelial cells.
Materials:
-
Confluent monolayer of endothelial cells (e.g., HUVECs) in a 96-well plate, pre-treated with this compound and an inflammatory stimulus (e.g., TNF-α) to induce VAP-1 expression.
-
Leukocytes (e.g., isolated human peripheral blood mononuclear cells - PBMCs)
-
Fluorescent cell tracker (B12436777) dye (e.g., Calcein-AM)
-
Assay buffer (e.g., RPMI 1640)
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Endothelial Cell Preparation:
-
Seed and grow endothelial cells to confluence in a 96-well plate.
-
Pre-treat the endothelial cell monolayer with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour).
-
Stimulate the endothelial cells with an inflammatory agent like TNF-α (e.g., 10 ng/mL) for 4-6 hours to upregulate the expression of VAP-1 and other adhesion molecules.
-
-
Leukocyte Labeling:
-
Label the leukocytes with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled leukocytes in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Co-incubation:
-
Wash the endothelial cell monolayer gently with pre-warmed assay buffer to remove any residual treatment medium.
-
Add 100 µL of the labeled leukocyte suspension to each well.
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
-
Washing:
-
Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent leukocytes.
-
-
Quantification:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Alternatively, capture images using a fluorescence microscope and quantify the number of adherent cells per field of view.
-
-
Data Analysis:
-
Calculate the percentage of adhesion relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
These protocols provide a foundation for utilizing this compound in cell culture experiments. Researchers should optimize these methods for their specific experimental systems and research questions.
References
Application Notes and Protocols: LJP 1586 in Combination with Other Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJP 1586 is a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1] SSAO is an enzyme implicated in the inflammatory cascade, primarily through its role in leukocyte migration to inflammatory sites.[1] By inhibiting SSAO, this compound effectively reduces the accumulation of inflammatory cells, demonstrating significant anti-inflammatory effects in preclinical models.[1] These application notes provide a framework for investigating the potential synergistic or additive effects of this compound when used in combination with other standard anti-inflammatory agents.
While direct clinical data on combination therapies involving this compound is not yet available, this document outlines the scientific rationale and provides detailed protocols for preclinical evaluation of this compound in conjunction with Non-Steroidal Anti-inflammatory Drugs (NSAIDs) and corticosteroids. The proposed combinations are intended for research purposes to explore enhanced therapeutic strategies for inflammatory diseases.
Mechanism of Action: this compound
This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of SSAO. The signaling pathway is detailed below:
Quantitative Data Summary
The following table summarizes the in-vitro and in-vivo potency of this compound based on available preclinical data.[1]
| Parameter | Species | Value |
| IC50 | Rodent SSAO | 4-43 nM |
| Human SSAO | 4-43 nM | |
| ED50 | Rat (lung SSAO inhibition) | 0.1-1 mg/kg (oral) |
| In-vivo Efficacy | Rat (LPS-induced lung inflammation) | 55% reduction in transmigrated cells at 10 mg/kg |
Proposed Combination Therapies: A Rationale
The unique mechanism of this compound, targeting leukocyte migration, suggests potential for synergistic or additive effects when combined with anti-inflammatory drugs that act on different pathways.
This compound and NSAIDs
-
Rationale: NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins, which are key mediators of pain and inflammation. Combining this compound with an NSAID could provide a dual approach to managing inflammation: this compound would reduce the influx of inflammatory cells, while the NSAID would alleviate the effects of inflammatory mediators already present at the site of inflammation.
This compound and Corticosteroids
-
Rationale: Corticosteroids are broad-spectrum anti-inflammatory agents that suppress the expression of multiple inflammatory genes. A combination with this compound could allow for a lower dose of the corticosteroid to be used, potentially reducing its side effects while achieving a similar or enhanced therapeutic outcome. This compound would provide a targeted approach to limit immune cell infiltration, complementing the broad immunosuppressive effects of the corticosteroid.
Experimental Protocols
The following are detailed protocols for preclinical evaluation of this compound in combination with other anti-inflammatory drugs in a rodent model of inflammation.
Protocol 1: Evaluation of this compound in Combination with an NSAID in a Carrageenan-Induced Paw Edema Model
Objective: To assess the anti-inflammatory effects of this compound in combination with a standard NSAID (e.g., Indomethacin) in an acute model of inflammation.
Materials:
-
This compound
-
Indomethacin
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats (180-200 g)
-
Pletysmometer
-
Calipers
Experimental Workflow:
References
Application Notes and Protocols for LJP 1586 in Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJP 1586 (Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride) is a potent and selective small molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). SSAO/VAP-1 is a dual-function ectoenzyme expressed on the surface of endothelial cells that plays a critical role in mediating leukocyte migration to inflammatory sites.[1][2][3][4][5][6] Its enzymatic activity produces hydrogen peroxide and aldehydes, which can promote inflammation, while its adhesive function facilitates the tethering and transmigration of leukocytes. Given that leukocyte infiltration into the synovium is a hallmark of inflammatory arthritis, such as rheumatoid arthritis, inhibiting SSAO/VAP-1 with this compound presents a promising therapeutic strategy.[1][2]
These application notes provide a summary of this compound's known characteristics and outline detailed protocols for its evaluation in common preclinical models of arthritis.
Mechanism of Action
This compound inhibits the enzymatic activity of SSAO/VAP-1. This inhibition is believed to reduce inflammation through two primary mechanisms:
-
Reduction of Pro-inflammatory Products: By blocking the oxidative deamination of primary amines, this compound prevents the generation of cytotoxic aldehydes and reactive oxygen species (hydrogen peroxide) at the vascular surface, which contribute to local tissue damage and inflammation.[3]
-
Inhibition of Leukocyte Trafficking: The enzymatic function of SSAO/VAP-1 is essential for the adhesion and extravasation of leukocytes.[4][5] Inhibition by this compound is expected to decrease the infiltration of inflammatory cells into the arthritic joint.
Signaling Pathway and this compound Point of Intervention
Caption: Mechanism of this compound in inhibiting SSAO/VAP-1 mediated inflammation.
Quantitative Data Summary
The following table summarizes the known in vitro and in vivo potency of this compound from published studies on inflammation models.
| Parameter | Species | Value | Notes |
| IC₅₀ | Rodent & Human | 4 - 43 nM | In vitro inhibition of SSAO activity. |
| ED₅₀ | Rat | 0.1 - 1 mg/kg | In vivo inhibition of lung SSAO after oral administration. |
| Pharmacodynamic Half-life | Rat | > 24 hours | Duration of SSAO inhibition in vivo. |
| Neutrophil Accumulation | Mouse | Significant Inhibition | Dose-dependent effect in a leukocyte trafficking model. |
| Cell Transmigration | Rat | 55% Reduction | At 10 mg/kg in an LPS-induced lung inflammation model. |
Experimental Protocols
The following protocols are proposed for the evaluation of this compound in arthritis research based on its mechanism of action and standard preclinical models.
Protocol 1: In Vivo Efficacy in a Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol assesses the therapeutic potential of this compound to ameliorate disease in a well-established animal model of rheumatoid arthritis.
1. Materials and Reagents:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Lipopolysaccharide (LPS, optional for synchronization)
-
Calipers for paw measurement
-
Histology reagents (formalin, decalcifying solution, H&E stain)
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
2. Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in a CIA mouse model.
3. Procedure:
-
Induction of Arthritis:
-
On Day 0, emulsify bovine type II collagen with CFA (1:1 ratio). Anesthetize mice and administer a 100 µL subcutaneous injection at the base of the tail (containing 100 µg of CII).
-
On Day 21, provide a booster immunization with CII emulsified in IFA, administered similarly (containing 100 µg of CII).[7][8]
-
-
Treatment Groups:
-
Begin monitoring for signs of arthritis around Day 23. Once an animal develops a clinical score ≥1, randomize into treatment groups.
-
Administer this compound or vehicle daily via oral gavage from the day of disease onset (approx. Day 25) until termination (Day 42).
-
| Group | Treatment | Dose (mg/kg) | Administration | N (mice) |
| 1 | Naive Control | - | None | 10 |
| 2 | CIA + Vehicle | - | Oral, daily | 15 |
| 3 | CIA + this compound | 1 | Oral, daily | 15 |
| 4 | CIA + this compound | 3 | Oral, daily | 15 |
| 5 | CIA + this compound | 10 | Oral, daily | 15 |
4. Assessment of Arthritis:
-
Clinical Scoring: Score mice three times a week from Day 21. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling/ankylosis). Maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using digital calipers at the same time as clinical scoring.
-
Histopathology: At termination (Day 42), collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Cytokine Analysis: At termination, collect blood via cardiac puncture to prepare serum. Homogenize one hind paw for protein extraction. Measure levels of TNF-α, IL-1β, and IL-6 in serum and paw homogenates using ELISA.[9][10][11]
Protocol 2: In Vitro Leukocyte-Endothelium Adhesion Assay
This protocol evaluates the direct effect of this compound on the adhesion of leukocytes to endothelial cells, a key step in inflammatory cell recruitment mediated by VAP-1.
1. Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocyte cell line (e.g., U937 monocytes) or primary human peripheral blood mononuclear cells (PBMCs)
-
Endothelial cell growth medium
-
TNF-α (for HUVEC stimulation)
-
This compound
-
Calcein-AM fluorescent dye
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader (485 nm excitation / 520 nm emission)
2. Procedure:
-
Prepare Endothelial Monolayer:
-
Seed HUVECs into a 96-well plate and culture until they form a confluent monolayer (typically 48-72 hours).
-
-
Cell Treatment:
-
Pre-treat the confluent HUVEC monolayer with various concentrations of this compound (e.g., 1 nM - 1 µM) or vehicle for 1 hour.
-
Stimulate the HUVECs with TNF-α (10 ng/mL) for 4-6 hours in the continued presence of this compound to upregulate the expression of adhesion molecules, including VAP-1.
-
-
Leukocyte Labeling:
-
While HUVECs are being stimulated, label leukocytes (e.g., U937 cells) with Calcein-AM dye according to the manufacturer's protocol (e.g., 1 µM for 30 minutes at 37°C).
-
Wash the labeled cells twice with serum-free media to remove excess dye and resuspend at a concentration of 5 x 10⁵ cells/mL.
-
-
Adhesion Assay:
-
Remove the medium from the HUVEC plate and add 100 µL of the labeled leukocyte suspension to each well.
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence in each well using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of adherent leukocytes.
-
Expected Outcomes
-
In the in vivo CIA model , effective treatment with this compound is expected to result in a dose-dependent reduction in clinical arthritis scores, paw swelling, and inflammatory cell infiltration and joint damage as observed by histology. Levels of pro-inflammatory cytokines in the paw and serum should also be significantly reduced.
-
In the in vitro adhesion assay , this compound is expected to cause a dose-dependent inhibition of leukocyte adhesion to TNF-α-stimulated HUVECs, demonstrating its ability to interfere with the VAP-1-mediated adhesive process.
These protocols provide a framework for the preclinical evaluation of this compound as a potential therapeutic agent for inflammatory arthritis.
References
- 1. Study on SSAO enzyme activity and anti-inflammatory effect of SSAO inhibitors in animal model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 6. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of IL-10-producing CD4+CD25+ T cells in animal model of collagen-induced arthritis by oral administration of type II collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology | springermedizin.de [springermedizin.de]
- 11. Serum Levels of Proinflammatory Cytokines in Painful Knee Osteoarthritis and Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sepsis-Induced Inflammation with LJP-1586
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LJP-1586, a potent and selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), for the investigation of sepsis-induced inflammation. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on preclinical studies.
Introduction to LJP-1586 and its Target, SSAO/VAP-1
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key feature of sepsis is an overwhelming inflammatory response, characterized by the excessive recruitment of leukocytes to tissues, which can lead to severe organ damage. Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a dual-function enzyme expressed on the surface of endothelial cells. It acts as both an adhesion molecule for leukocytes and an enzyme that generates pro-inflammatory products, including hydrogen peroxide, ammonia, and aldehydes, through the oxidative deamination of primary amines.[1][2][3] These products can induce oxidative stress and further promote inflammation.[1]
LJP-1586 is a novel, potent, and selective small-molecule inhibitor of SSAO.[4] By inhibiting the enzymatic activity of SSAO, LJP-1586 has been shown to reduce leukocyte migration and inflammation in various preclinical models, making it a promising therapeutic candidate for inflammatory diseases such as sepsis.
Mechanism of Action of LJP-1586 in Sepsis-Induced Inflammation
The anti-inflammatory effects of LJP-1586 are primarily mediated through the inhibition of SSAO/VAP-1 on the vascular endothelium. This inhibition disrupts the inflammatory cascade at a critical step: leukocyte trafficking from the bloodstream into inflamed tissues.
dot
References
- 1. Frontiers | Leukocyte Trafficking and Hemostasis in the Mouse Fetus in vivo: A Practical Guide [frontiersin.org]
- 2. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on SSAO enzyme activity and anti-inflammatory effect of SSAO inhibitors in animal model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Semicarbazide-Sensitive Amine Oxidase (SSAO) Activity in the Presence of LJP 1586
Audience: Researchers, scientists, and drug development professionals.
Introduction
Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is a copper-containing enzyme that plays a crucial role in various physiological and pathological processes.[1][2][3] The enzyme catalyzes the oxidative deamination of primary amines, resulting in the production of the corresponding aldehyde, ammonia (B1221849), and hydrogen peroxide.[2][3][4] This enzymatic activity is implicated in inflammation, leukocyte trafficking, glucose transport, and diabetic complications.[1][2] Consequently, inhibitors of SSAO are of significant interest as potential therapeutic agents.
LJP 1586, chemically identified as Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a potent and selective inhibitor of both rodent and human SSAO activity.[4] Its anti-inflammatory properties make it a compound of interest in drug development.[4] This application note provides detailed protocols for measuring SSAO activity in biological samples and for characterizing the inhibitory potential of this compound.
SSAO Enzymatic Reaction and Inhibition
The fundamental reaction catalyzed by SSAO is the conversion of a primary amine substrate, such as benzylamine (B48309), into benzaldehyde (B42025), ammonia (NH₃), and hydrogen peroxide (H₂O₂). This reaction can be effectively measured by monitoring the production of either hydrogen peroxide or benzaldehyde.[5][6]
This compound acts as an inhibitor of this process, reducing the rate of product formation. The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce SSAO activity by 50%.
Core Experimental Protocols
Protocol 1: Measurement of SSAO Activity using a Fluorometric Hydrogen Peroxide Assay
This protocol is adapted from commercially available kits and common research methodologies for the detection of H₂O₂.[3][5]
Principle: The hydrogen peroxide produced by the SSAO-catalyzed oxidation of a primary amine (e.g., benzylamine) reacts with a non-fluorescent probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (e.g., resorufin). The increase in fluorescence is directly proportional to the SSAO activity.
Materials:
-
Biological sample (e.g., tissue homogenate, plasma, purified enzyme)
-
SSAO Reaction Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)
-
Benzylamine (SSAO substrate)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex® Red, or similar non-fluorescent H₂O₂ probe)
-
This compound
-
Semicarbazide (B1199961) (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~530-570 nm, Emission ~590-600 nm)
Procedure:
-
Sample Preparation:
-
Prepare tissue homogenates in ice-cold reaction buffer. Centrifuge to pellet debris and collect the supernatant.
-
Plasma samples can often be used directly or diluted in reaction buffer.
-
Determine the protein concentration of the samples to normalize SSAO activity.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a serial dilution to test a range of concentrations.
-
Prepare a stock solution of benzylamine in reaction buffer.
-
Prepare a detection cocktail containing the fluorescent probe and HRP in reaction buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
50 µL of reaction buffer (for blanks) or biological sample.
-
25 µL of reaction buffer or varying concentrations of this compound (or semicarbazide for positive control).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
-
Initiation of Reaction:
-
Add 25 µL of the benzylamine substrate solution to each well to start the reaction.
-
Immediately add 50 µL of the detection cocktail to each well.
-
-
Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Subtract the rate of the blank wells from the rate of the sample wells.
-
To determine the IC₅₀ of this compound, plot the percentage of SSAO inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
Protocol 2: Determination of SSAO Inhibition by this compound
This protocol outlines the specific steps to determine the inhibitory potency of this compound.
Procedure:
-
Follow the setup in Protocol 1.
-
In separate wells, prepare a no-inhibitor control (vehicle only), a positive control inhibitor (e.g., semicarbazide), and a range of this compound concentrations.
-
Run the assay and calculate the rate of reaction for each condition.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate with this compound / Rate of no-inhibitor control))
-
Plot the % Inhibition against the log of the this compound concentration to determine the IC₅₀ value.
Data Presentation
The quantitative data for this compound's inhibitory activity can be summarized as follows:
| Compound | Target | Species | IC₅₀ (nM) |
| This compound | SSAO | Rodent | 4 - 43 |
| This compound | SSAO | Human | 4 - 43 |
Note: The IC₅₀ values are reported as a range based on available literature.[4] Specific values may vary depending on the experimental conditions and the source of the enzyme.
Visualizations
SSAO Signaling Pathway and Inhibition by this compound
Caption: SSAO catalyzes the conversion of primary amines, a process inhibited by this compound.
Experimental Workflow for Measuring SSAO Inhibition
Caption: Workflow for determining the inhibitory effect of this compound on SSAO activity.
Selectivity of this compound
An important aspect of characterizing an inhibitor is to determine its selectivity. This compound has been shown to be highly selective for SSAO over other amine oxidases, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[4] To confirm this selectivity, parallel experiments can be conducted using specific substrates and inhibitors for MAO-A and MAO-B.
| Enzyme | Specific Substrate | Specific Inhibitor | This compound Activity |
| SSAO | Benzylamine | Semicarbazide | Potent Inhibitor |
| MAO-A | Serotonin | Clorgyline | No significant inhibition |
| MAO-B | Phenylethylamine | Deprenyl | No significant inhibition |
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to accurately measure SSAO activity and to characterize the inhibitory effects of this compound. The fluorometric assay based on hydrogen peroxide detection is a robust and sensitive method for these purposes. Proper experimental design, including the use of appropriate controls and a thorough analysis of the dose-response relationship, is crucial for obtaining reliable and reproducible data in the evaluation of SSAO inhibitors for therapeutic development.
References
- 1. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effects of this compound [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. manuals.plus [manuals.plus]
- 6. Determination of human serum semicarbazide-sensitive amine oxidase activity via flow injection analysis with fluorescence detection after online derivatization of the enzymatically produced benzaldehyde with 1,2-diaminoanthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
LJP1586: A Potent Tool for Investigating Vascular Adhesion Protein-1 (VAP-1) Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) or Amine Oxidase Copper Containing 3 (AOC3), is a unique, dual-function transmembrane protein predominantly expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1][2][3] VAP-1 plays a critical role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[4][5][6] Beyond its function as an adhesion molecule, VAP-1 possesses enzymatic activity, catalyzing the oxidative deamination of primary amines to produce aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[2][6][7] This enzymatic activity contributes to the generation of reactive oxygen species (ROS) and other pro-inflammatory mediators, further amplifying the inflammatory response.[3][6][7]
LJP1586 is a small-molecule inhibitor that specifically targets the enzymatic activity of VAP-1.[1][4] Its chemical name is Z-3-fluoro-2-(4-methoxy-benzyl) allylamine. By inhibiting the amine oxidase function of VAP-1, LJP1586 serves as a powerful research tool to dissect the enzymatic contributions of VAP-1 to inflammatory processes and to explore its therapeutic potential in a variety of inflammatory and autoimmune diseases.[6][7]
Quantitative Data
The inhibitory potency of LJP1586 against VAP-1 has been quantified in enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's efficacy.
| Compound | Target | Assay Condition | IC₅₀ (nM) | Reference |
| LJP1586 | Human Recombinant VAP-1 | In vitro fluorometric assay | 84 | [1] |
| LJP1586 | Mouse Adipose Tissue Homogenate | In vitro MAO-Glo assay | 15.4 | [4] |
Experimental Protocols
In Vitro VAP-1 Enzymatic Activity Inhibition Assay
This protocol is adapted from a bioluminescent assay for measuring VAP-1 amine oxidase activity and its inhibition by compounds like LJP1586.
Principle: The assay quantifies the hydrogen peroxide (H₂O₂) produced from the VAP-1 catalyzed oxidation of a primary amine substrate. The H₂O₂ is detected via a secondary reaction that produces a luminescent signal.
Materials:
-
Recombinant human VAP-1 protein
-
LJP1586
-
MAO-Glo™ Assay Kit (Promega) or similar fluorometric/bioluminescent detection system
-
Assay Buffer: 50 mM HEPES pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.4 mM MgCl₂, 0.001% Tween 20, 100 µM TCEP[4]
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of LJP1586 in the assay buffer. The final concentration in the assay will be half of this prepared concentration.
-
Enzyme Preparation: Dilute the recombinant human VAP-1 in the assay buffer to a final concentration of 2 nM.
-
Assay Procedure: a. Add 25 µL of the diluted LJP1586 or vehicle control to the wells of the 384-well plate. b. Add 25 µL of the diluted VAP-1 enzyme solution to each well. c. Incubate the plate for 60 minutes at 37°C to allow for the catalytic reaction. d. Add 50 µL of the detection reagent from the MAO-Glo™ kit to each well. e. Incubate for an additional 20 minutes at 37°C for the detection reaction to proceed.[1] f. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). c. Plot the normalized data against the logarithm of the LJP1586 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vitro Leukocyte Adhesion Assay (Static)
This protocol provides a general framework to assess the role of VAP-1's enzymatic activity in leukocyte adhesion to endothelial cells using LJP1586.
Principle: This assay measures the adhesion of fluorescently labeled leukocytes to a monolayer of endothelial cells. The effect of VAP-1 inhibition by LJP1586 on this adhesion can be quantified.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell line
-
Leukocyte cell line (e.g., HL-60) or isolated primary leukocytes[2]
-
LJP1586
-
TNF-α or other inflammatory stimulus
-
Fluorescent cell tracker (B12436777) dye (e.g., Calcein-AM)
-
Cell culture medium and supplements
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Protocol:
-
Endothelial Cell Culture: a. Seed HUVECs into a 96-well plate and grow to confluence. b. Treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules, including VAP-1.
-
LJP1586 Treatment: a. During the last 1-2 hours of TNF-α stimulation, treat the HUVECs with various concentrations of LJP1586 or vehicle control.
-
Leukocyte Labeling: a. While the HUVECs are being stimulated, label the leukocytes with a fluorescent dye according to the manufacturer's protocol. b. Resuspend the labeled leukocytes in fresh medium.
-
Adhesion Assay: a. Gently wash the HUVEC monolayer to remove any residual TNF-α and LJP1586 that is not cell-associated. b. Add the fluorescently labeled leukocytes to the HUVEC monolayer. c. Incubate for 30-60 minutes at 37°C to allow for adhesion. d. Gently wash the wells multiple times with pre-warmed PBS to remove non-adherent leukocytes.
-
Quantification: a. Add lysis buffer to each well and measure the fluorescence using a microplate reader. b. Alternatively, visualize and count adherent cells using a fluorescence microscope.
-
Data Analysis: a. Calculate the percentage of adherent cells for each condition relative to the TNF-α stimulated vehicle control. b. Plot the percentage of adhesion against the LJP1586 concentration.
In Vivo Applications
LJP1586 has been utilized in rodent models to investigate the role of VAP-1 in acute brain injury, demonstrating its potential as a therapeutic agent.
-
Intracerebral Hemorrhage (ICH): In a model of ICH, administration of LJP1586 one hour after the induction of hemorrhage significantly reduced brain inflammation, edema, and neurobehavioral deficits.[8]
-
Subarachnoid Hemorrhage (SAH): In a model of SAH, LJP1586 administered six hours post-hemorrhage improved neurological outcomes by 25%.[8]
For detailed in vivo experimental protocols, including animal models, surgical procedures, LJP1586 dosage, and administration routes, researchers should refer to the following publications:
-
Ma et al., 2011 (for intracerebral hemorrhage model)
-
Xu et al., 2014 (for subarachnoid hemorrhage model)
Signaling Pathway
VAP-1's dual function contributes to the inflammatory cascade through both adhesive and enzymatic activities. The enzymatic activity of VAP-1, which is inhibited by LJP1586, plays a crucial role in this pathway.
Conclusion
LJP1586 is a valuable tool for researchers studying the role of VAP-1 in health and disease. Its specific inhibition of VAP-1's enzymatic activity allows for the decoupling of the protein's adhesive and catalytic functions. The provided protocols and data serve as a starting point for incorporating LJP1586 into in vitro and in vivo studies aimed at elucidating the complex biology of VAP-1 and exploring its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. ashpublications.org [ashpublications.org]
- 4. The oxidase activity of vascular adhesion protein-1 (VAP-1) is essential for function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis | Springer Nature Experiments [experiments.springernature.com]
- 6. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LJP 1586 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential solubility challenges encountered during experiments with LJP 1586. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is a hydrochloride salt of a primary amine. Generally, amine hydrochloride salts are significantly more water-soluble than their corresponding free base forms.[1][2] This is because the salt is ionic and can readily interact with polar water molecules.[1] However, the absolute solubility can be influenced by various factors, including pH, temperature, and the presence of other ions in the solution.
Q2: I'm observing precipitation of this compound when I adjust the pH of my solution. Why is this happening?
A2: This is a common phenomenon for amine hydrochloride salts and is due to the pH-dependent equilibrium between the soluble ionized form (the ammonium (B1175870) salt) and the less soluble neutral free base. At lower pH values, the equilibrium favors the protonated, more soluble form. As the pH increases, the amine group gets deprotonated, leading to the formation of the neutral, often less soluble, free base, which may precipitate out of the solution.[3][4][5]
Q3: Can the presence of other salts in my buffer affect the solubility of this compound?
A3: Yes, the presence of other salts, particularly those containing chloride ions, can reduce the solubility of this compound. This is known as the "common ion effect".[6][7][8][9] According to Le Chatelier's principle, increasing the concentration of a common ion (in this case, Cl⁻) will shift the dissolution equilibrium to the left, favoring the solid, undissolved state of the hydrochloride salt, thus decreasing its solubility.[9]
Q4: Are there any known excipient incompatibilities with this compound that could affect its solubility?
A4: While specific studies on this compound are not publicly available, general knowledge of amine-containing drugs suggests potential incompatibilities. For instance, the Maillard reaction can occur between amine groups and reducing sugars like lactose, leading to degradation and potential changes in solubility.[10][11] Additionally, alkaline excipients, such as magnesium stearate, can increase the micro-pH of a formulation, potentially causing the conversion of the hydrochloride salt to the less soluble free base.[10] It is also advisable to be cautious with excipients that may contain reactive impurities, such as aldehydes or peroxides.[11][12]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Solubility in Aqueous Buffers
Symptoms:
-
Cloudiness or visible particles in the solution after attempting to dissolve this compound.
-
Lower than expected concentration of this compound as determined by analytical methods.
-
Variability in experimental results.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| pH of the solution is too high | This compound, as an amine hydrochloride, is more soluble at acidic pH. Lower the pH of your buffer. It is recommended to perform a pH-solubility profile to determine the optimal pH range for your experiments. |
| Common Ion Effect | If your buffer contains a high concentration of chloride ions (e.g., from NaCl), this can suppress the solubility of this compound.[6] Try using a buffer system with a different counter-ion, such as a phosphate (B84403) or acetate (B1210297) buffer, if your experimental conditions allow. |
| Insufficient Mixing or Time | Ensure vigorous mixing (e.g., vortexing, sonication) and allow sufficient time for dissolution to reach equilibrium. |
Issue 2: Precipitation of this compound During Experimentation
Symptoms:
-
Formation of a precipitate when mixing the this compound solution with other reagents or changing solution conditions.
-
A gradual decrease in the concentration of this compound in solution over time.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Change in pH | The addition of other reagents may be altering the pH of the final solution, causing the this compound to precipitate as the free base.[5] Measure the pH of the final solution and adjust it to a more acidic level if necessary. |
| Excipient Incompatibility | An excipient in your formulation or a component of another solution may be reacting with this compound.[10][11] Conduct an excipient compatibility study to identify any problematic components. |
| Supersaturation | You may have initially created a supersaturated solution that is not stable over time. Determine the equilibrium solubility under your experimental conditions to ensure you are working within the stable concentration range. |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the solubility of this compound across a range of pH values.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the samples to remove any undissolved solid.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of pH.
Hypothetical Data:
| pH | This compound Solubility (mg/mL) |
| 2.0 | > 50 |
| 4.0 | 45.2 |
| 6.0 | 15.8 |
| 7.0 | 2.1 |
| 8.0 | 0.3 |
| 10.0 | < 0.1 |
Protocol 2: Excipient Compatibility Screening
Objective: To assess the compatibility of this compound with common excipients.
Methodology:
-
Prepare binary mixtures of this compound with each excipient to be tested (e.g., in a 1:1 ratio).
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).
-
At each time point, visually inspect the samples for any physical changes (e.g., color change, clumping).
-
Analyze the samples using techniques such as Differential Scanning Calorimetry (DSC) to detect interactions and High-Performance Liquid Chromatography (HPLC) to quantify any degradation of this compound.
-
A significant change in the physical appearance, the appearance of new peaks or disappearance of existing peaks in the DSC thermogram, or a decrease in the concentration of this compound indicates a potential incompatibility.
Hypothetical Compatibility Data:
| Excipient | Compatibility Assessment (after 4 weeks at 40°C/75% RH) |
| Microcrystalline Cellulose | Compatible |
| Lactose Monohydrate | Incompatible (discoloration observed, degradation product detected by HPLC) |
| Magnesium Stearate | Potentially Incompatible (slight degradation of this compound) |
| Croscarmellose Sodium | Compatible |
| Povidone | Compatible |
Visual Guides
References
- 1. Amines, [chemed.chem.purdue.edu]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchemlett.com [jchemlett.com]
- 8. byjus.com [byjus.com]
- 9. Common-ion effect - Wikipedia [en.wikipedia.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. scispace.com [scispace.com]
- 12. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing LJP 1586 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LJP 1586 in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of this compound concentrations for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3] VAP-1 is an enzyme involved in the inflammatory process, specifically in mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[4] By inhibiting VAP-1/SSAO, this compound reduces the inflammatory response. Its enzymatic activity generates hydrogen peroxide, which can contribute to oxidative stress and further inflammation.[1]
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: Based on its known IC50 values of 4-43 nM for rodent and human SSAO, a good starting point for most cell-based assays would be in the low nanomolar to low micromolar range. We recommend performing a dose-response experiment starting from 1 nM up to 10 µM to determine the optimal concentration for your specific cell type and assay. For functional assays, it is advisable to use concentrations at or below the cytotoxic threshold.[5]
Q3: I am observing cytotoxicity in my cell viability assay at higher concentrations of this compound. What should I do?
A3: It is not uncommon for small molecule inhibitors to exhibit cytotoxicity at high concentrations. First, confirm the cytotoxic threshold by performing a dose-response curve with a sensitive cell viability assay (e.g., CellTiter-Glo® or MTT). If cytotoxicity is observed, consider the following:
-
Lower the concentration: Conduct your functional assays at concentrations well below the cytotoxic level.
-
Check solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[5]
-
Incubation time: A shorter incubation time with this compound might reduce cytotoxicity while still allowing for the desired inhibitory effect.
Q4: My this compound is precipitating in the cell culture medium. How can I improve its solubility?
A4: Poor aqueous solubility is a common issue with small molecule inhibitors.[6][7] To address this:
-
Proper stock solution preparation: Ensure this compound is fully dissolved in a suitable solvent like DMSO at a high concentration before preparing working dilutions. Gentle warming or brief sonication can aid dissolution.[6]
-
Avoid rapid dilution: When diluting the DMSO stock into your aqueous culture medium, do so gradually and with gentle mixing to prevent the compound from "crashing out."[6]
-
Use of a gentle warming: Pre-warming the media to 37°C before adding the inhibitor can sometimes help maintain solubility.[6]
-
Consider media components: High concentrations of salts or proteins in the media can sometimes affect solubility.[6]
Q5: My results with this compound are inconsistent between experiments. What are the potential causes?
A5: Inconsistent results can stem from several factors:
-
Compound stability: Ensure your this compound stock solution is stored correctly and that the compound is stable in your cell culture medium for the duration of the experiment.[8][9][10][11]
-
Cell culture conditions: Variations in cell passage number, cell density at the time of treatment, and inconsistencies in cell culture technique can all contribute to variability.[5]
-
Assay execution: Inconsistent incubation times, reagent preparation, or slight variations in the protocol can lead to differing results.
Troubleshooting Guides
Issue 1: Sub-optimal Inhibition of VAP-1/SSAO Activity
| Potential Cause | Recommended Solution |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 10 µM). |
| Compound Degradation | Prepare fresh working solutions of this compound for each experiment from a properly stored stock. |
| Insufficient Incubation Time | Optimize the pre-incubation time of this compound with the cells before initiating the assay. |
| Cell Density | Ensure consistent cell seeding density across all experiments as this can influence the effective inhibitor concentration per cell.[5] |
Issue 2: High Background in Leukocyte Adhesion Assay
| Potential Cause | Recommended Solution |
| Incomplete Washing | Gently but thoroughly wash the endothelial cell monolayer to remove non-adherent leukocytes. |
| Endothelial Cell Activation | Ensure that the endothelial cells are not overly activated in the control wells, which can lead to non-specific leukocyte binding. |
| Leukocyte Viability | Use freshly isolated and viable leukocytes for the assay. |
| Assay Conditions | Optimize the co-incubation time of leukocytes with the endothelial monolayer. |
Data Presentation
Recommended Concentration Ranges for this compound in In Vitro Assays
The following table provides recommended starting concentration ranges for this compound in various in vitro assays based on its known potency and data from similar VAP-1/SSAO inhibitors.[12] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Assay Type | Cell Type | Recommended Starting Concentration Range | Notes |
| SSAO/VAP-1 Enzyme Activity Assay | Recombinant Human SSAO | 0.1 nM - 1 µM | To determine the biochemical IC50. |
| Leukocyte Adhesion Assay | HUVECs and Human Leukocytes | 10 nM - 10 µM | Titrate to find the concentration that inhibits adhesion without causing cytotoxicity. |
| Cell Viability Assay (Cytotoxicity Screen) | Various (e.g., HUVEC, HepG2) | 100 nM - 100 µM | To determine the concentration at which this compound becomes toxic to the cells.[12] |
| Anti-inflammatory Cytokine Release Assay | LPS-stimulated PBMCs | 10 nM - 5 µM | Measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release. |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cell line of interest (e.g., HUVECs)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: In Vitro Leukocyte Adhesion Assay
This protocol measures the ability of this compound to inhibit leukocyte adhesion to an endothelial cell monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytes (e.g., freshly isolated human PBMCs or a leukocyte cell line like U937)
-
Complete endothelial cell growth medium
-
Assay medium (e.g., serum-free medium)
-
This compound
-
Inflammatory stimulus (e.g., TNF-α)
-
Fluorescent label for leukocytes (e.g., Calcein-AM)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Endothelial Monolayer Preparation: Seed HUVECs into a 96-well black, clear-bottom plate and grow them to a confluent monolayer.
-
Endothelial Cell Treatment: Pre-treat the HUVEC monolayer with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Activation: Stimulate the HUVECs with an inflammatory agent like TNF-α for 4-6 hours to induce the expression of adhesion molecules.
-
Leukocyte Labeling: Label the leukocytes with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.
-
Co-incubation: Add the fluorescently labeled leukocytes to the HUVEC monolayer and incubate for 30-60 minutes to allow for adhesion.
-
Washing: Gently wash the wells 2-3 times with pre-warmed assay medium to remove non-adherent leukocytes.
-
Readout: Measure the fluorescence intensity of the remaining adherent leukocytes using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence readings to the stimulated vehicle control and plot the percentage of adhesion inhibition against the this compound concentration.
Mandatory Visualization
Caption: this compound inhibits VAP-1/SSAO, blocking leukocyte adhesion and inflammation.
Caption: Workflow for optimizing this compound concentration in in vitro assays.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of the culture stability of non-anchorage-dependent animal cells grown in serum-free media through immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nucleusbiologics.com [nucleusbiologics.com]
- 12. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
LJP 1586 Stability in Experimental Buffers: A Technical Guide
Disclaimer: Publicly available information regarding the specific stability of LJP 1586 in different experimental buffers is limited. This guide provides general best practices and troubleshooting advice for researchers working with small molecule inhibitors like this compound, based on established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a small molecule inhibitor like this compound in an experimental buffer?
The stability of a small molecule in solution is influenced by a combination of chemical and physical factors. Key considerations include:
-
pH: The acidity or alkalinity of the buffer can lead to hydrolysis or other pH-dependent degradation reactions.[1][2]
-
Buffer Species: The chemical composition of the buffer itself can interact with the compound.[3][4][5][6][7][8] Some buffers may catalyze degradation reactions or cause the compound to precipitate.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1] Conversely, freeze-thaw cycles can also impact stability.[4]
-
Light Exposure: Photodegradation can occur in light-sensitive compounds.[1][9] It is crucial to determine if your molecule has photolabile functional groups.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the buffer can lead to oxidative degradation.[1][10]
-
Concentration: The concentration of the small molecule in the buffer can sometimes influence its stability and solubility.
Q2: I am seeing inconsistent results in my experiments. Could this be related to the stability of this compound?
Inconsistent experimental outcomes, such as a loss of inhibitory activity or the appearance of unexpected peaks in analytical chromatography, can be indicative of compound instability. If you suspect stability issues, it is recommended to systematically evaluate the factors listed in Q1.
Troubleshooting Guide
If you suspect that the stability of this compound in your experimental buffer is compromising your results, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity over time | Degradation of the active compound. | Prepare fresh solutions for each experiment. Assess stability over the time course of your experiment by analyzing samples at different time points using a suitable analytical method like HPLC. |
| Precipitation observed in the buffer | Poor solubility or buffer incompatibility. | Visually inspect the solution. If precipitation is observed, consider using a different buffer system or adding a solubilizing agent (co-solvent) that is compatible with your experimental setup. Always check for the solubility of the compound in the chosen buffer. |
| Appearance of new peaks in HPLC analysis | Compound degradation. | Use a stability-indicating analytical method to separate and identify potential degradation products.[11][12] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can be a powerful tool for this purpose.[2][11] |
| Variability between experimental replicates | Inconsistent sample handling or storage. | Ensure consistent and appropriate storage conditions for all stock solutions and experimental samples. Protect from light and extreme temperatures if necessary. Use freshly prepared buffers. |
Hypothetical Stability of a Small Molecule Inhibitor in Common Buffers
The following table provides a hypothetical example of how stability data for a small molecule inhibitor might be presented. Note: This data is for illustrative purposes only and does not represent actual data for this compound.
| Buffer System | pH | Temperature (°C) | Stability after 24 hours (% remaining) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4 | 98% | No significant degradation. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 92% | Minor degradation observed. |
| Tris-HCl | 8.0 | 25 | 85% | Significant degradation. Appearance of a major degradant peak in HPLC. |
| Citrate Buffer | 5.0 | 25 | 99% | Highly stable. |
Experimental Protocols
General Protocol for Assessing Small Molecule Stability by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the stability of pharmaceutical compounds.[11] A typical protocol involves the following steps:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution into the different experimental buffers to be tested to achieve the final desired concentration.
-
Initial Time Point (T=0): Immediately after preparation, inject a sample of each test solution into the HPLC system to determine the initial concentration and purity of the compound.
-
Incubation: Store the remaining test solutions under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Subsequent Time Points: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each test solution and inject it into the HPLC system.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial time point to calculate the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Workflow for assessing small molecule stability.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of glucagon degradation at alkaline pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of biological buffers TRIS, TAPS, TES on the stability of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. laar.plapiqui.edu.ar [laar.plapiqui.edu.ar]
- 7. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. agilent.com [agilent.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. ijsdr.org [ijsdr.org]
Potential off-target effects of LJP 1586
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and troubleshooting potential off-target effects of LJP 1586. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes after treatment with this compound. Could these be off-target effects?
A1: It is highly plausible that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors like this compound can interact with proteins other than the intended target, leading to a range of cellular responses.[1] It is crucial to experimentally validate that the observed phenotype is a direct result of modulating the intended target. Sometimes, the desired therapeutic effect of a compound is actually mediated through these off-target interactions.[1][2]
Q2: What are common cellular consequences of off-target effects that we should be aware of with this compound?
A2: Off-target effects can manifest in various ways, often leading to cellular toxicity. Common mechanisms of cell toxicity include the overproduction of reactive oxygen species (ROS), subsequent oxidative stress, mitochondrial dysfunction, and DNA damage.[1] These can lead to apoptosis, necrosis, or other forms of cell death, as well as alterations in cell signaling pathways unrelated to the primary target.[1] Approximately 75% of adverse drug reactions (ADRs) are dose-dependent and predictable based on the pharmacological action of the drug, which includes off-target interactions.[3][4]
Q3: How can we predict potential off-target interactions for this compound before starting our experiments?
A3: Several computational, or in silico, methods can predict potential off-target interactions for a small molecule like this compound. These approaches use ligand-based or structure-based models to screen for interactions with a wide range of proteins.[5][6][7] Ligand-based models compare this compound to compounds with known off-target interactions, while structure-based methods use the 3D structure of proteins to predict binding.[5][8] These computational tools can help prioritize experimental validation and provide early warnings of potential safety issues.[9][10]
Troubleshooting Guides
Issue: The observed efficacy of this compound does not correlate with the expression level of its intended target.
This is a strong indication that the observed effects may be off-target.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is engaging its intended target in your experimental system using a cellular thermal shift assay (CETSA) or a similar biophysical method.
-
Target Knockout/Knockdown: Use CRISPR/Cas9-mediated gene knockout or siRNA-mediated knockdown to create a cell line that does not express the intended target.[1] If this compound still elicits the same response in these cells, it strongly suggests an off-target mechanism of action.[1]
-
Chemical Analogs: Synthesize or obtain a structurally related but inactive analog of this compound. This analog should not bind to the intended target. If it still produces the same phenotype, this points to an off-target effect.
-
Issue: We are observing significant cytotoxicity at concentrations required for on-target inhibition.
This suggests that this compound may be interacting with off-target proteins that regulate cell viability.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both on-target activity and cytotoxicity. A narrow therapeutic window can indicate off-target toxicity.
-
Apoptosis/Necrosis Assays: Use assays such as Annexin V/PI staining or caspase activity assays to determine the mechanism of cell death. This can provide clues about the signaling pathways involved.
-
In Vitro Safety Profiling: Screen this compound against a panel of known safety-relevant off-targets, such as those offered by commercial vendors.[3][11][12] These panels often include targets associated with cardiac, hepatic, and central nervous system toxicity.[3][4]
-
Data Presentation
Table 1: Comparison of Common Off-Target Identification Methods
| Method Type | Approach | Throughput | Key Advantages | Key Limitations |
| In Silico / Computational | Ligand- and structure-based virtual screening against protein databases.[5][6] | High | Cost-effective, provides early hazard identification.[4][10] | Predictive, requires experimental validation, potential for false positives/negatives.[13] |
| In Vitro Profiling | Screening against panels of purified proteins (e.g., kinases, GPCRs) in binding or functional assays.[11][14] | Medium to High | Provides direct evidence of interaction, quantitative affinity data. | Limited by the number of proteins in the panel, may not reflect cellular context.[15] |
| Cell-Based Assays | Cell microarray technology to screen against overexpressed human plasma membrane and secreted proteins.[16][17] | High | Physiologically relevant context (human cells), low false-positive rate.[16] | May not identify intracellular off-targets. |
| Proteomics | Affinity chromatography with immobilized this compound followed by mass spectrometry to identify binding partners from cell lysates. | Low to Medium | Unbiased, identifies novel off-targets in a complex biological sample. | Can be technically challenging, may identify non-specific binders. |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Target Knockout for Off-Target Effect Validation
This protocol provides a general workflow to validate whether the observed phenotype of this compound is dependent on its intended target.
-
sgRNA Design and Validation:
-
Generation of Knockout Cell Line:
-
Validation of Knockout:
-
Confirm the absence of the target protein in the clonal cell lines via Western blot or flow cytometry.
-
Sequence the genomic region targeted by the sgRNA to confirm the presence of an out-of-frame insertion or deletion.
-
-
Phenotypic Assay:
-
Treat the validated knockout cell line and the parental (wild-type) cell line with a dose range of this compound.
-
Perform the relevant phenotypic assay (e.g., cell viability, reporter assay). If the phenotype is still observed in the knockout cells, it is likely due to an off-target effect.
-
Protocol 2: In Vitro Safety Screening Panel
This protocol describes a tiered approach to screening for off-target liabilities using commercially available services.
-
Tier 1: Primary Safety Panel:
-
Submit this compound for screening against a primary safety panel (e.g., a 44-target panel) at a single, high concentration (e.g., 10 µM).[3]
-
This panel should cover targets associated with the most serious adverse drug reactions (e.g., hERG, various GPCRs, ion channels).[3]
-
Purpose: Early hazard identification and to flag compounds with the highest risk.[3][11]
-
-
Tier 2: Extended Safety Panel:
-
If no major liabilities are found in Tier 1, or for lead candidates, submit this compound for screening against a more extensive panel (e.g., 50-100 targets).[3][12]
-
This provides data for structure-activity relationship (SAR) models to guide lead optimization.[11]
-
Purpose: Broader characterization of the off-target profile and to guide chemical modifications to improve selectivity.
-
-
Tier 3: Comprehensive Profiling:
-
For pre-clinical candidates, perform comprehensive profiling to gain a deeper mechanistic understanding of any identified off-target interactions.[11][12]
-
This may involve determining IC50 or Ki values for any hits from the previous tiers.
-
Purpose: Provide a detailed safety profile to support IND submissions and selection for first-in-human trials.[11]
-
Visualizations
Caption: Troubleshooting workflow for determining if an unexpected phenotype is due to an off-target effect.
Caption: Potential on-target vs. off-target signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 7. nemo.upf.edu [nemo.upf.edu]
- 8. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmaron.com [pharmaron.com]
- 15. researchgate.net [researchgate.net]
- 16. criver.com [criver.com]
- 17. On-target development - Specificity screening of biotherapeutics to avoid off-target liabilities [healthtech.com]
- 18. abyntek.com [abyntek.com]
- 19. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 20. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Technical Support Center: Overcoming LJP 1586 Delivery Challenges In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in the in vivo delivery of LJP 1586, a selective and orally active small molecule inhibitor of semicarbazide-sensitive amine oxidase (SSAO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a potent and selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1)[1]. SSAO is an enzyme that catalyzes the oxidative deamination of primary amines, producing aldehydes, ammonia, and hydrogen peroxide[1]. By inhibiting SSAO, this compound reduces inflammation, as SSAO is involved in leukocyte migration to inflammatory sites[1].
Q2: What is the recommended route of administration for this compound in preclinical models?
A2: this compound is an orally active compound and has been shown to be effective when administered orally in rodent models[1].
Q3: What are the reported efficacious doses of this compound in animal models?
A3: Oral administration of this compound in rats resulted in a complete inhibition of lung SSAO with an ED50 between 0.1 and 1 mg/kg[1]. In a mouse model of inflammatory leukocyte trafficking, oral dosing with this compound showed significant dose-dependent inhibition of neutrophil accumulation[1]. In a rat model of LPS-induced lung inflammation, a dose of 10 mg/kg resulted in a 55% reduction in transmigrated cells[1].
Q4: What is the pharmacodynamic half-life of this compound?
A4: The pharmacodynamic half-life of this compound is greater than 24 hours following oral administration in rats[1].
Q5: Are there any known selectivity issues with this compound?
A5: this compound has been shown to be highly selective for SSAO. Its selectivity was confirmed against a broad panel of receptors and enzymes, including monoamine oxidases A and B (MAO-A and MAO-B)[1].
Troubleshooting Guides
Issue 1: High Variability in Efficacy or Pharmacokinetic (PK) Data
Potential Cause: Inconsistent oral absorption of this compound. This can be due to issues with the formulation, such as poor solubility or stability in the vehicle, or physiological factors in the animals.
Troubleshooting Steps:
-
Formulation Optimization:
-
Assess Solubility: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Vehicle Selection: If solubility is low, consider using co-solvents (e.g., DMSO, PEG-400), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins) to improve dissolution.
-
Formulation Type: For persistent issues, explore advanced formulation strategies such as self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions.
-
-
Standardize Administration Protocol:
-
Dosing Volume: Ensure a consistent and accurate dosing volume is administered to each animal based on body weight.
-
Gavage Technique: Use proper oral gavage techniques to minimize stress and ensure the full dose is delivered to the stomach.
-
Fasting/Fed State: Standardize the feeding schedule of the animals, as the presence of food can affect the absorption of orally administered drugs.
-
-
Animal Health Monitoring:
-
Closely monitor the health of the animals. Gastrointestinal issues can impact drug absorption.
-
Issue 2: Lower than Expected In Vivo Efficacy
Potential Cause: Insufficient systemic exposure to this compound to achieve the necessary target engagement.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation:
-
Conduct a pilot PK study to measure plasma concentrations of this compound after oral administration.
-
Correlate the observed plasma concentrations with the in vitro IC50 values for SSAO inhibition (reported to be between 4 and 43 nM for rodent and human SSAO)[1].
-
Measure SSAO activity in a relevant tissue (e.g., lung, plasma) to confirm target engagement at the administered dose.
-
-
Dose Escalation:
-
If PK data indicates low exposure and the maximum tolerated dose (MTD) has not been reached, consider a dose escalation study.
-
-
Re-evaluate Formulation:
-
As in Issue 1, an optimized formulation may be necessary to enhance absorption and increase systemic exposure.
-
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species | Value | Reference |
| IC50 (SSAO inhibition) | Rodent & Human | 4 - 43 nM | [1] |
| ED50 (rat lung SSAO inhibition) | Rat | 0.1 - 1 mg/kg (oral) | [1] |
| Pharmacodynamic Half-life | Rat | > 24 hours | [1] |
Table 2: Common Formulation Strategies for Improving Oral Bioavailability of Small Molecules
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of solvents (e.g., water, ethanol, PEG) to increase solubility. | Simple to prepare. | Potential for precipitation upon dilution in the GI tract; potential for solvent toxicity. |
| Surfactants | Using agents like Tween 80 or Cremophor to form micelles and solubilize the compound. | Can significantly increase solubility and dissolution rate. | Can have GI side effects at high concentrations. |
| Cyclodextrins | Using cyclic oligosaccharides to form inclusion complexes with the drug, increasing its solubility. | Well-established and generally safe. | Can be expensive; may not be suitable for all molecules. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media. | Enhances solubility and absorption; protects the drug from degradation. | More complex to formulate and characterize. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymeric carrier in an amorphous state. | Increases dissolution rate and solubility. | Can be physically unstable and revert to a crystalline form. |
Experimental Protocols
Protocol: In Vivo Efficacy Study of Orally Administered this compound in a Mouse Model of Inflammation
-
Animal Model: Utilize a relevant mouse model of inflammation, such as thioglycollate-induced peritonitis or LPS-induced lung inflammation.
-
Formulation Preparation:
-
Prepare the this compound formulation. For initial studies, a simple vehicle such as 0.5% methylcellulose (B11928114) in water can be tested.
-
If solubility is an issue, prepare a formulation using a vehicle containing a co-solvent (e.g., 10% DMSO, 40% PEG-400 in saline) or a surfactant (e.g., 0.5% Tween 80 in saline). Ensure the final concentration of any organic solvent is well-tolerated by the animals.
-
The formulation should be a clear solution or a fine, homogenous suspension.
-
-
Dosing:
-
Acclimatize animals for at least one week before the experiment.
-
Randomly assign animals to treatment groups (vehicle control, this compound at various doses, e.g., 1, 3, 10 mg/kg).
-
Administer the formulation orally via gavage at a volume of 5-10 mL/kg.
-
-
Induction of Inflammation:
-
Induce inflammation at a specified time point relative to the this compound administration (e.g., 1 hour post-dose).
-
-
Endpoint Analysis:
-
At a predetermined time after the inflammatory challenge, collect relevant samples (e.g., peritoneal lavage fluid, bronchoalveolar lavage fluid, blood, or tissue).
-
Analyze the samples for inflammatory markers, such as leukocyte infiltration (cell counts and differentials), cytokine levels (ELISA), or myeloperoxidase (MPO) activity.
-
-
Data Analysis:
-
Compare the readouts from the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
Caption: Signaling pathway of SSAO and the inhibitory action of this compound.
Caption: Workflow for troubleshooting in vivo delivery issues with this compound.
References
Technical Support Center: Interpreting Unexpected Results with LJP 1586
Welcome to the technical support center for LJP 1586. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes. This compound is a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). Its primary mechanism of action involves the inhibition of SSAO's enzymatic activity, which plays a crucial role in leukocyte migration to sites of inflammation.[1] While this compound has demonstrated anti-inflammatory effects in preclinical models, unexpected results can arise during in vitro and in vivo experiments. This guide provides troubleshooting advice and frequently asked questions to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: We observe a weaker than expected anti-inflammatory effect of this compound in our in vivo model. What could be the reason?
A1: Several factors could contribute to a reduced anti-inflammatory response. Consider the following:
-
Compound Stability and Bioavailability: Ensure the stability of your this compound formulation and confirm its bioavailability in your specific animal model. Factors such as diet, gut microbiome, and vehicle formulation can influence absorption and metabolism.
-
Dosing Regimen: The dose and frequency of administration are critical. This compound has a pharmacodynamic half-life of over 24 hours in rats, but this may vary in other species.[1] Consider performing a dose-response study to determine the optimal concentration for your model.
-
Model-Specific SSAO/VAP-1 Expression: The expression levels of SSAO/VAP-1 can vary significantly between different inflammatory models and tissues. Confirm the expression of SSAO/VAP-1 in your target tissue at baseline and during inflammation.
-
Redundant Inflammatory Pathways: The inflammatory cascade is complex and involves multiple redundant pathways. In some models, blocking SSAO/VAP-1 alone may not be sufficient to produce a robust anti-inflammatory effect if other adhesion molecules or inflammatory mediators are highly upregulated.
Q2: We are seeing an unexpected increase in a specific cytokine in our cell-based assay after this compound treatment. Is this a known effect?
A2: While this compound is primarily known for its anti-inflammatory properties, unexpected pro-inflammatory signals in simplified in vitro systems can occur. Here's a possible explanation and troubleshooting steps:
-
Off-Target Effects at High Concentrations: At concentrations significantly higher than the IC50 for SSAO/VAP-1 (4-43 nM)[1], off-target effects on other cellular pathways cannot be ruled out. Perform a dose-response experiment to see if the cytokine induction is concentration-dependent and occurs at levels far exceeding the therapeutic window.
-
Cell Type-Specific Responses: The cellular context is crucial. Different cell types may respond differently to SSAO/VAP-1 inhibition. The enzymatic products of SSAO, such as hydrogen peroxide, can have diverse effects on cellular signaling.[2] Inhibition of its production could perturb homeostatic signaling in certain cell types, leading to compensatory cytokine release.
-
Purity of this compound: Ensure the purity of your this compound compound. Contaminants could be responsible for the observed effect.
Q3: Our in vivo study with this compound showed unexpected cardiovascular side effects. What is the potential mechanism?
A3: SSAO/VAP-1 is expressed in cardiovascular tissues and its substrates include primary amines that can have cardiovascular effects.
-
Substrate Accumulation: Inhibition of SSAO can lead to the accumulation of its substrates, such as methylamine (B109427) and aminoacetone.[3] These amines can have vasoactive properties, and their accumulation could potentially lead to changes in blood pressure or heart rate.
-
Hydrogen Peroxide Production: SSAO is a source of hydrogen peroxide (H₂O₂), a reactive oxygen species that can have complex effects on the vasculature.[2] While often pro-inflammatory, H₂O₂ can also act as a signaling molecule. Altering its local concentration through SSAO inhibition might disrupt normal vascular tone regulation.
-
Interaction with other Amine Oxidases: While this compound is selective for SSAO over MAO-A and MAO-B[1], interactions with other amine oxidases at high concentrations cannot be entirely excluded and could contribute to cardiovascular effects.
Troubleshooting Guides
Guide 1: Unexpected In Vitro Results
This guide provides a systematic approach to troubleshooting unexpected results in cell-based assays involving this compound.
| Observation | Potential Cause | Recommended Action |
| Reduced or no inhibition of leukocyte adhesion | 1. Low SSAO/VAP-1 expression on endothelial cells. 2. Inadequate this compound concentration or incubation time. 3. This compound degradation. | 1. Confirm SSAO/VAP-1 expression via flow cytometry or western blot. 2. Perform a dose-response and time-course experiment. 3. Prepare fresh this compound solutions for each experiment. |
| Unexpected increase in inflammatory markers (e.g., cytokines, chemokines) | 1. Off-target effects at high concentrations. 2. Cell culture contamination (e.g., endotoxin). 3. Cell type-specific paradoxical response. | 1. Titrate this compound to the lowest effective concentration. 2. Test cell culture reagents and media for contaminants. 3. Use multiple cell types to assess the generality of the response. |
| Cell toxicity | 1. High this compound concentration. 2. Solvent toxicity. 3. Contaminated compound. | 1. Determine the cytotoxic concentration (CC50) using a viability assay. 2. Run a vehicle control to assess solvent effects. 3. Verify the purity of the this compound batch. |
Guide 2: Unexpected In Vivo Results
This guide provides a framework for investigating unexpected outcomes in animal models treated with this compound.
| Observation | Potential Cause | Recommended Action |
| Lack of efficacy | 1. Insufficient drug exposure at the site of inflammation. 2. Inappropriate animal model. 3. Redundant inflammatory pathways. | 1. Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug levels with SSAO inhibition. 2. Select an animal model with well-characterized SSAO/VAP-1 involvement. 3. Consider combination therapy with agents targeting other inflammatory pathways. |
| Unexpected adverse events (e.g., cardiovascular, neurological) | 1. Accumulation of SSAO substrates. 2. Off-target pharmacology. 3. Altered H₂O₂ signaling. | 1. Measure plasma levels of known SSAO substrates. 2. Perform a broad pharmacology screen to identify potential off-target interactions. 3. Assess markers of oxidative stress in affected tissues. |
| Altered immune cell populations | 1. Broad effects on leukocyte trafficking. 2. Unforeseen impact on immune cell development or function. | 1. Perform comprehensive immunophenotyping of blood and tissues. 2. Conduct ex vivo functional assays on isolated immune cells from treated animals. |
Experimental Protocols
Protocol 1: In Vitro Leukocyte Adhesion Assay
Objective: To assess the effect of this compound on leukocyte adhesion to activated endothelial cells.
Methodology:
-
Culture primary human endothelial cells (e.g., HUVECs) to confluence in a 96-well plate.
-
Activate the endothelial monolayer with a pro-inflammatory stimulus (e.g., TNF-α) for 4-6 hours to induce SSAO/VAP-1 expression.
-
Pre-incubate the activated endothelial cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Isolate primary human leukocytes from fresh blood.
-
Label leukocytes with a fluorescent dye (e.g., Calcein-AM).
-
Add the fluorescently labeled leukocytes to the endothelial monolayer and incubate for 30-60 minutes.
-
Gently wash away non-adherent cells.
-
Quantify the number of adherent leukocytes by measuring the fluorescence intensity in each well using a plate reader.
Protocol 2: In Vivo Pharmacodynamic Assay for SSAO/VAP-1 Inhibition
Objective: To determine the extent and duration of SSAO/VAP-1 inhibition by this compound in vivo.
Methodology:
-
Administer this compound or vehicle control to a cohort of animals (e.g., rats, mice) via the intended clinical route (e.g., oral gavage).
-
At various time points post-administration, collect blood samples and/or tissues of interest (e.g., lung, liver).
-
Prepare plasma or tissue homogenates.
-
Measure SSAO/VAP-1 enzymatic activity using a specific substrate (e.g., benzylamine) and a sensitive detection method (e.g., fluorometric or colorimetric assay that measures the production of H₂O₂ or the corresponding aldehyde).
-
Calculate the percentage of SSAO/VAP-1 inhibition at each time point relative to the vehicle-treated control group.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in inhibiting leukocyte extravasation.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Potential pathways leading to unexpected effects of this compound.
References
- 1. Safety of blocking vascular adhesion protein-1 in patients with contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semicarbazide-sensitive amine oxidase: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LJP 1586 Toxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with LJP 1586, a potent inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO). The information is presented in a question-and-answer format to directly address potential issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1] SSAO is an enzyme that catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide, and ammonia.[1][2] By inhibiting SSAO, this compound prevents the formation of these potentially cytotoxic products.[3][4]
Q2: What are the expected anti-inflammatory effects of this compound?
This compound has demonstrated anti-inflammatory activity in preclinical models. In a mouse model of inflammatory leukocyte trafficking, oral administration of this compound resulted in a significant dose-dependent inhibition of neutrophil accumulation. Furthermore, in a rat model of LPS-induced lung inflammation, this compound significantly reduced the number of transmigrated cells.[1]
Q3: What is the potency of this compound?
This compound is a potent inhibitor of both rodent and human SSAO, with IC50 values ranging from 4 to 43 nM.[1]
Q4: Are there any known toxicity concerns with SSAO inhibition?
While SSAO inhibitors like this compound are being investigated for their therapeutic benefits, the inhibition of SSAO can have complex effects. The byproducts of SSAO catalysis, such as formaldehyde (B43269) and hydrogen peroxide, can be toxic.[2][3][4] Therefore, inhibiting this enzyme is expected to be protective against this toxicity. However, it is crucial to experimentally determine the cytotoxicity of any new compound, including this compound, in the specific cell system being used.
Q5: Which cell viability assays are recommended for assessing the potential toxicity of this compound?
Standard colorimetric and fluorometric cell viability assays are suitable for assessing the effects of this compound. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures metabolic activity as an indicator of cell viability.
-
LDH (Lactate Dehydrogenase) assay: Measures the release of LDH from damaged cells, indicating cytotoxicity.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol is for a 96-well plate format.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit)
-
96-well clear or opaque flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the end of the incubation period.
-
Vehicle control: Cells treated with the same concentration of the vehicle used to dissolve this compound.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background in "no cell" control wells | Contamination of media or reagents with reducing agents. | Use fresh, sterile media and reagents. Consider using phenol (B47542) red-free medium. |
| Low absorbance readings | Insufficient cell number or incubation time. | Optimize cell seeding density and MTT incubation time for your specific cell line. |
| Inconsistent results between replicates | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding and use calibrated pipettes. |
| Precipitate formation in this compound treatment wells | Poor solubility of the compound at high concentrations. | Check the solubility of this compound in your culture medium. Use a lower concentration range or a different solvent (ensure the solvent itself is not toxic). |
LDH Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background in spontaneous release control | Cells are stressed or unhealthy. | Use cells in the logarithmic growth phase and handle them gently during media changes. |
| Low signal in maximum release control | Incomplete cell lysis. | Ensure the lysis buffer is added correctly and incubated for the recommended time. |
| Variable results | Presence of serum in the medium can contain LDH. | Use a low-serum or serum-free medium for the assay. |
| This compound appears to inhibit LDH activity | The compound may directly interfere with the LDH enzyme. | Run a control with purified LDH, the substrate, and this compound to check for direct enzyme inhibition. |
Data Presentation
Table 1: Example Data Summary for this compound Cell Viability and Cytotoxicity.
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0 (Vehicle Control) | 100 | 0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
This table should be populated with your experimental data.
Visualizations
Caption: this compound inhibits SSAO, preventing toxic product formation.
References
- 1. Anti-inflammatory effects of this compound [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble semicarbazide sensitive amine oxidase (SSAO) catalysis induces apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LJP 1586 Efficacy in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) inhibitor, LJP 1586, in animal models of inflammation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). SSAO is an enzyme that plays a role in inflammation by promoting the adhesion and migration of leukocytes to inflammatory sites. By inhibiting SSAO, this compound is expected to reduce leukocyte infiltration and thus exert anti-inflammatory effects.
Q2: In which animal models has this compound shown efficacy?
This compound has demonstrated anti-inflammatory activity in rodent models, including:
-
A rat model of lipopolysaccharide (LPS)-induced acute lung injury: In this model, this compound has been shown to reduce the number of transmigrated cells in the bronchoalveolar lavage fluid.
-
A mouse model of inflammatory leukocyte trafficking: this compound has been observed to inhibit neutrophil accumulation in this model. A common method to induce and study leukocyte trafficking is the thioglycollate-induced peritonitis model.
Q3: What is the recommended route of administration for this compound in animal studies?
This compound is orally active. The most common method for precise oral dosing in rodents is oral gavage.
Q4: What are the reported efficacious dose ranges for this compound?
Reported efficacious doses include an ED50 between 0.1 and 1 mg/kg for the inhibition of rat lung SSAO and a significant reduction in leukocyte transmigration at a 10 mg/kg dose in a rat model of LPS-induced lung inflammation.
Troubleshooting Guide
This guide addresses potential issues that may lead to inconsistent or unexpected results in your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Lack of or reduced efficacy | 1. Improper formulation or poor solubility: this compound is a hydrochloride salt, suggesting water solubility. However, if the compound has precipitated out of solution, its bioavailability will be compromised. | - Visually inspect the dosing solution for any precipitates before each use.- Prepare fresh dosing solutions daily.- If solubility is an issue, consider using a vehicle known to improve the solubility of poorly soluble compounds. Common vehicles for oral gavage in rodents include: - 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline - 0.5% Methylcellulose in water |
| 2. Compound instability: The stability of this compound in your chosen vehicle and storage conditions may be a factor. | - Store the stock compound and dosing solutions as recommended by the supplier, typically protected from light and at a low temperature.- Prepare dosing solutions fresh before each experiment. | |
| 3. Suboptimal dosing: The dose of this compound may not be optimal for the specific animal model, strain, or severity of the induced inflammation. | - Perform a dose-response study to determine the optimal dose for your specific experimental conditions.- Ensure accurate dosing by carefully calibrating your oral gavage technique and equipment. | |
| 4. Issues with oral gavage: Incorrect oral gavage technique can lead to administration into the trachea instead of the esophagus, or cause stress to the animal, which can impact experimental outcomes. | - Ensure all personnel are properly trained in oral gavage techniques for the specific rodent species.- Use appropriately sized and flexible gavage needles to minimize the risk of injury.- Monitor animals for any signs of distress after dosing. | |
| High variability in results between animals | 1. Inconsistent formulation: If the compound is not fully dissolved or is in a suspension that is not uniformly mixed, different animals may receive different effective doses. | - Ensure the dosing solution is homogenous by thorough mixing before each administration.- If using a suspension, ensure it is continuously stirred during the dosing procedure. |
| 2. Biological variability: Differences in metabolism, absorption, or the inflammatory response between individual animals can contribute to variability. | - Use a sufficient number of animals per group to ensure statistical power.- Randomize animals to treatment groups.- Ensure consistent age, weight, and sex of animals within an experiment. | |
| 3. Inconsistent induction of inflammation: Variability in the administration of the inflammatory agent (e.g., LPS or thioglycollate) can lead to different levels of inflammation and, consequently, variable drug effects. | - Standardize the procedure for inducing inflammation, ensuring each animal receives a consistent dose and volume of the inflammatory agent.- For LPS-induced lung injury, ensure consistent intratracheal or intranasal delivery. | |
| Unexpected adverse effects | 1. Vehicle toxicity: The vehicle used to formulate this compound may have its own toxic effects. | - Include a vehicle-only control group in your experiments to assess any effects of the vehicle itself.- Use the lowest effective concentration of any solubilizing agents like DMSO. |
| 2. Off-target effects of this compound: Although reported to be selective, high doses of this compound could potentially have off-target effects. | - If adverse effects are observed, consider reducing the dose.- Carefully observe and record all clinical signs in the animals. |
Experimental Protocols
Rat Model of LPS-Induced Acute Lung Injury
This protocol provides a general framework. Specific details such as LPS dose and time points may need to be optimized for your specific research question.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Animal handling and dosing equipment (e.g., oral gavage needles)
-
Equipment for bronchoalveolar lavage (BAL)
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley or Wistar rats to the facility for at least one week before the experiment.
-
This compound Administration:
-
Prepare the dosing solution of this compound in a suitable vehicle.
-
Administer this compound or vehicle to the rats via oral gavage at the desired dose (e.g., 10 mg/kg). The timing of administration relative to LPS challenge should be optimized (e.g., 1 hour prior).
-
-
Induction of Lung Injury:
-
Anesthetize the rats.
-
Instill a solution of LPS (e.g., 5 mg/kg) in sterile saline into the trachea. The volume of instillation should be kept consistent (e.g., 300-500 µL).
-
-
Monitoring: Monitor the animals for signs of respiratory distress.
-
Endpoint Analysis (e.g., 24 hours post-LPS):
-
Anesthetize the animals and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.
-
Analyze the BAL fluid for:
-
Total and differential leukocyte counts (e.g., using a hemocytometer and cytospin preparations).
-
Protein concentration (as a measure of vascular permeability).
-
Levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
-
The lungs can also be collected for histological analysis.
-
Mouse Model of Thioglycollate-Induced Peritonitis
This model is used to assess inflammatory leukocyte trafficking.
Materials:
-
This compound
-
Sterile 3% Thioglycollate Broth
-
Phosphate-Buffered Saline (PBS)
-
Animal handling and dosing equipment
-
Equipment for peritoneal lavage
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6 or BALB/c mice to the facility for at least one week.
-
This compound Administration:
-
Prepare the this compound dosing solution.
-
Administer this compound or vehicle via oral gavage at the desired dose.
-
-
Induction of Peritonitis:
-
Inject sterile 3% thioglycollate broth (e.g., 1 mL) into the peritoneal cavity of the mice.
-
-
Endpoint Analysis (e.g., 4-72 hours post-thioglycollate):
-
Euthanize the mice and perform a peritoneal lavage by injecting and retrieving a known volume of cold PBS into the peritoneal cavity.
-
Analyze the peritoneal lavage fluid for:
-
Total and differential leukocyte counts (e.g., neutrophils, macrophages) using flow cytometry or manual counting.
-
Levels of inflammatory mediators.
-
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting inflammation.
Caption: Experimental workflow for the rat LPS-induced acute lung injury model.
Technical Support Center: Improving the Bioavailability of LJP 1586
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in achieving optimal oral bioavailability for the investigational compound LJP 1586. While this compound has been reported as an orally active inhibitor of semicarbazide-sensitive amine oxidase (SSAO), this guide is designed to assist researchers who may be encountering variability or lower-than-expected in vivo efficacy, which could be attributed to suboptimal bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vitro studies with this compound show high potency, but I am observing low efficacy in my animal models after oral administration. What could be the issue?
A1: A common reason for a discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered compound to be effective, it needs to dissolve in the gastrointestinal fluids, permeate the intestinal wall, and enter systemic circulation in sufficient concentrations.[1] Factors such as low aqueous solubility, poor permeability, first-pass metabolism, or instability in the gastrointestinal tract can significantly limit a compound's bioavailability.
Q2: What are the key factors that I should consider when troubleshooting the oral bioavailability of this compound?
A2: The primary factors influencing the oral bioavailability of a small molecule like this compound can be categorized into three main areas:
-
Physicochemical Properties: This includes the compound's aqueous solubility, lipophilicity (LogP), crystal form (polymorphism), and particle size.[2][3]
-
Physiological Factors: These relate to the experimental animal model, such as species and strain differences, gastrointestinal pH, gut motility, and the presence or absence of food.
-
Formulation Strategy: The choice of vehicle and excipients used to deliver the compound is critical for its dissolution and absorption.
Q3: this compound is an amine-containing compound. Are there any specific challenges associated with this chemical class?
A3: Yes, amine-containing compounds can present specific challenges. Their ionization state is pH-dependent, which can affect their solubility and permeability across the gastrointestinal tract.[4] Additionally, primary amines can be susceptible to metabolism by various enzymes. Strategies to address these challenges include salt form selection or prodrug approaches to mask the amine group temporarily.[4]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Exposure of this compound
If you are observing inconsistent or low plasma concentrations of this compound after oral gavage in your animal models, consider the following troubleshooting steps.
1. Assess Physicochemical Properties:
A crucial first step is to characterize the fundamental properties of your batch of this compound.
-
Solubility Profile: Determine the solubility of this compound in various physiologically relevant media.
Experimental Protocol: Equilibrium Solubility Assessment
-
Add an excess amount of this compound to a series of vials containing different media (e.g., water, 0.1 N HCl, phosphate-buffered saline at pH 6.8 and 7.4).
-
Rotate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for equilibration.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Table 1: Example Solubility Data for this compound
-
| Medium | pH | Solubility (µg/mL) |
| Deionized Water | ~7.0 | 5.2 |
| 0.1 N HCl | 1.2 | 150.8 |
| PBS | 6.8 | 25.4 |
| PBS | 7.4 | 10.1 |
-
Permeability Assessment: An in vitro Caco-2 permeability assay can provide an initial indication of how well this compound might be absorbed across the intestinal epithelium.
2. Optimize the Formulation:
The formulation is key to improving the dissolution and absorption of a compound with low aqueous solubility.
-
Vehicle Screening: Test a range of vehicles to identify one that can maintain this compound in a solubilized state in the gastrointestinal tract.
Experimental Protocol: Vehicle Screening for Improved Solubilization
-
Prepare a series of common, non-toxic oral formulation vehicles.
-
Determine the solubility of this compound in each vehicle using the equilibrium solubility protocol described above.
-
For promising vehicles, perform a simple in vitro precipitation test by diluting the saturated vehicle with simulated gastric or intestinal fluid to assess for compound precipitation.
Table 2: Example this compound Solubility in Common Formulation Vehicles
-
| Vehicle | Vehicle Type | Solubility (mg/mL) |
| Water | Aqueous | < 0.01 |
| 0.5% CMC-Na in Water | Aqueous Suspension | < 0.01 |
| 20% PEG 400 in Water | Co-solvent | 1.5 |
| 10% Solutol HS 15 in Water | Surfactant | 5.8 |
| Sesame Oil | Lipid | 0.5 |
| Self-Emulsifying Drug Delivery System (SEDDS) | Lipid-based | > 20 |
-
Particle Size Reduction: For suspension formulations, reducing the particle size of this compound can increase its surface area, potentially leading to a faster dissolution rate. Techniques like micronization or nanomilling can be explored.
-
Amorphous Solid Dispersions: If this compound is a crystalline solid with poor solubility, creating an amorphous solid dispersion can significantly enhance its dissolution rate and oral absorption.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (Spray Drying)
-
Select a suitable polymer (e.g., HPMC-AS, PVP/VA).
-
Dissolve both this compound and the polymer in a common volatile solvent.
-
Spray the solution into a heated drying chamber, where the solvent rapidly evaporates, leaving behind a solid dispersion of this compound in the polymer matrix.
-
Collect the resulting powder and characterize it for drug loading, physical form (amorphous vs. crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), and dissolution performance.
-
3. Refine the Experimental Protocol:
-
Animal Strain and Fasting Status: Be aware of potential metabolic differences between animal strains. The presence or absence of food can also significantly impact the absorption of a compound, so it is important to standardize the fasting period for your studies.
-
Dosing Technique: Ensure a consistent and accurate oral gavage technique to minimize variability in the delivered dose.
Issue 2: High Inter-Individual Variability in Pharmacokinetic Studies
High variability between animals can make it difficult to interpret study results.
-
Formulation Homogeneity: For suspensions, ensure that the formulation is uniformly mixed before dosing each animal. For solutions, confirm that the compound is fully dissolved and stable in the vehicle.
-
Food Effects: If not already standardized, assess the impact of food on the absorption of this compound by conducting studies in both fasted and fed animals.
Visual Guides
Caption: Key factors influencing the oral bioavailability of this compound.
Caption: Troubleshooting workflow for improving this compound bioavailability.
References
Technical Support Center: LJP 1586 Quality Control and Purity Assessment
Disclaimer: Information regarding "LJP 1586" is not publicly available. The following technical support guide is a generalized framework based on common quality control and purity assessment practices for investigational pharmaceutical products. The methodologies and specifications provided are illustrative and should be adapted based on the specific characteristics of the molecule .
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in establishing a quality control strategy for a new compound like this compound?
A1: The initial step is to characterize the physicochemical properties of this compound. This includes determining its identity, structure, and key attributes. A risk-based approach should then be adopted to identify potential critical quality attributes (CQAs) that could impact safety and efficacy. Early analytical method development and qualification are crucial for reliable monitoring of these CQAs.
Q2: How do I select the appropriate analytical methods for purity assessment?
A2: The choice of analytical methods depends on the nature of this compound and its potential impurities. A combination of high-resolution, broad-specificity techniques and impurity-specific methods is recommended. For instance, High-Performance Liquid Chromatography (HPLC) is often a central technique, but the specific column and detection method should be optimized for your compound.
Q3: I am observing unexpected peaks in my chromatogram. How do I troubleshoot this?
A3: Unexpected peaks can arise from various sources, including sample degradation, contamination from solvents or equipment, or issues with the analytical instrument itself. A systematic investigation is necessary. Start by confirming the integrity of your reference standard and mobile phases. An experimental workflow for troubleshooting is outlined below.
Troubleshooting Guides
Issue 1: Variability in Potency Assays
| Potential Cause | Troubleshooting Steps |
| Cell-based assay variability | 1. Ensure cell line stability and consistent passage number. 2. Verify the quality and consistency of critical reagents (e.g., serum, media). 3. Monitor and control environmental conditions (temperature, CO2). |
| Reference standard degradation | 1. Re-qualify the reference standard against a primary standard. 2. Assess storage conditions and handling procedures. |
| Pipetting or dilution errors | 1. Calibrate and verify the performance of all pipettes. 2. Simplify dilution schemes where possible. |
Issue 2: Out-of-Specification (OOS) Impurity Levels
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | 1. Investigate sample handling and storage conditions. 2. Perform forced degradation studies to identify potential degradation pathways and products. |
| Analytical Method Inaccuracy | 1. Verify system suitability parameters before each run. 2. Re-validate the analytical method for specificity, linearity, and accuracy. |
| Manufacturing Process Drift | 1. Review batch manufacturing records for any process deviations. 2. Analyze raw materials and intermediates for any changes in quality. |
Experimental Protocols
Protocol 1: Generic Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework. The specific column, mobile phases, and gradient must be optimized for this compound.
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions (Illustrative):
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm (or a wavelength appropriate for this compound).
-
Injection Volume: 10 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Identify and quantify any impurities relative to the main peak.
-
Visualizations
Caption: Workflow for this compound Purity Assessment by RP-HPLC.
Validation & Comparative
A Comparative Guide to LJP-1586 and Other Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the semicarbazide-sensitive amine oxidase (SSAO) inhibitor LJP-1586 with other notable inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to SSAO/VAP-1 Inhibition
Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a dual-function enzyme with roles in both enzymatic catalysis and leukocyte adhesion.[1][2][3] As an enzyme, it catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[1][3] These products, particularly H₂O₂, can act as signaling molecules that contribute to inflammation.[4][5] The adhesion function of VAP-1 is critical for the migration of leukocytes to sites of inflammation.[1][6] Consequently, inhibiting SSAO/VAP-1 has emerged as a promising therapeutic strategy for a variety of inflammatory diseases.[1][3][7]
LJP-1586: A Potent SSAO Inhibitor
LJP-1586 is a novel, amine-based inhibitor of SSAO.[1] It has demonstrated potent inhibitory activity against both rodent and human SSAO enzymes.[1] Preclinical studies have highlighted its efficacy as an anti-inflammatory agent in various animal models.[1]
Quantitative Comparison of SSAO Inhibitors
The following table summarizes the in vitro potency of LJP-1586 and other selected SSAO inhibitors. The data is compiled from various studies and presented to facilitate a direct comparison.
| Inhibitor | Target Species | IC₅₀ (nM) | Kᵢ (nM) | k_inact (min⁻¹) | Notes |
| LJP-1586 | Rodent & Human | 4 - 43[1] | - | - | Potent inhibitor of both rodent and human SSAO. |
| PXS-4728A | Human | <10[8] | 175[2][8] | 0.68[2][8] | Mechanism-based inhibitor with high selectivity.[2][8] |
| Mammalian Species | <10[8] | - | - | Maintains potency across various species.[8] | |
| Semicarbazide | Bovine | - | 85,000[9] | 0.065[9] | A classical, irreversible SSAO inhibitor.[9] |
| Hydralazine | Bovine | 1,000[9] | - | - | Irreversible and partially time-dependent inhibitor.[9] |
| Phenylhydrazine | Bovine | 30[9] | - | - | Potent irreversible inhibitor.[9] |
| Unnamed Compound | Human | <10[10] | - | - | From Shanghai Ennova Biopharmaceutical, with high selectivity.[10] |
| Unnamed Compound | Human | 52[11] | - | - | From Lilly, with selectivity over MAO-A and MAO-B.[11] |
Note: IC₅₀, Kᵢ, and k_inact values can vary depending on the experimental conditions, including the source of the enzyme and the assay methodology.
In Vivo Efficacy of LJP-1586
LJP-1586 has demonstrated significant anti-inflammatory effects in preclinical models:
-
Rat Lung SSAO Inhibition: Oral administration of LJP-1586 resulted in complete inhibition of rat lung SSAO with an ED₅₀ between 0.1 and 1 mg/kg and a pharmacodynamic half-life exceeding 24 hours.[1]
-
Mouse Inflammatory Leukocyte Trafficking: In a mouse model, oral dosing with LJP-1586 led to a significant, dose-dependent reduction in neutrophil accumulation.[1]
-
Rat LPS-Induced Lung Inflammation: Administration of 10 mg/kg LJP-1586 resulted in a 55% reduction in transmigrated cells in a rat model of lipopolysaccharide (LPS)-induced lung inflammation.[1]
Signaling Pathway of SSAO/VAP-1 in Inflammation
The enzymatic activity of SSAO/VAP-1 on the surface of endothelial cells plays a crucial role in the inflammatory cascade. The production of H₂O₂ can induce the expression of other adhesion molecules, amplifying the inflammatory response.
Caption: SSAO/VAP-1 signaling in inflammation and the point of intervention for inhibitors.
Experimental Protocols
Fluorometric SSAO Enzyme Activity Assay
This protocol is based on the principle that SSAO catalyzes the oxidation of a primary amine substrate (e.g., benzylamine), producing H₂O₂. The H₂O₂ is then measured using a fluorometric probe.
Materials:
-
Recombinant human or rodent SSAO enzyme
-
SSAO substrate (e.g., Benzylamine Hydrochloride)
-
Fluorescent probe (e.g., Amplex Red or similar)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)
-
Test inhibitors (e.g., LJP-1586) and control inhibitors (e.g., semicarbazide)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Protocol:
-
To each well of the 96-well plate, add a specific volume of the inhibitor dilution (or buffer for control wells).
-
Add the diluted SSAO enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.[12]
-
Initiate the enzymatic reaction by adding the reaction cocktail to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~530-570 nm excitation and ~590-600 nm emission for resorufin, the product of Amplex Red).[12]
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Model: LPS-Induced Lung Inflammation in Rats
This model assesses the ability of an SSAO inhibitor to reduce leukocyte infiltration into the lungs following an inflammatory challenge.
Animals:
-
Male Sprague-Dawley rats (or a similar strain)
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (LJP-1586) or vehicle control
-
Anesthesia
-
Phosphate-buffered saline (PBS)
-
Cell counting materials (hemocytometer or automated cell counter)
-
Staining reagents for differential cell counts
Procedure:
-
Animal Dosing:
-
Administer the test compound (e.g., LJP-1586 at 10 mg/kg) or vehicle control to the rats via the desired route (e.g., oral gavage).
-
-
Induction of Inflammation:
-
At a specified time after dosing, induce lung inflammation by intratracheal instillation of LPS in anesthetized rats.
-
-
Bronchoalveolar Lavage (BAL):
-
At a pre-determined time point after LPS challenge (e.g., 4-6 hours), euthanize the animals.
-
Perform a bronchoalveolar lavage by instilling and recovering a known volume of PBS into the lungs.
-
-
Cell Analysis:
-
Determine the total number of cells in the BAL fluid.
-
Prepare cytospin slides and stain for differential cell counts to quantify the number of neutrophils and other leukocytes.
-
-
Data Analysis:
-
Compare the number of total cells and neutrophils in the BAL fluid of the treated group to the vehicle control group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed reduction in cell infiltration.
-
Experimental Workflow for In Vivo Inflammation Model
Caption: Workflow for assessing the in vivo efficacy of SSAO inhibitors.
Conclusion
LJP-1586 is a potent inhibitor of SSAO/VAP-1 with demonstrated in vivo anti-inflammatory activity. When compared to other inhibitors, it exhibits high potency. The provided data and experimental protocols offer a framework for the continued investigation and comparison of LJP-1586 and other SSAO inhibitors as potential therapeutic agents for inflammatory diseases. Further head-to-head studies under standardized conditions will be valuable for a more definitive comparative assessment.
References
- 1. Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease [mdpi.com]
- 5. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. | BioWorld [bioworld.com]
- 12. manuals.plus [manuals.plus]
LJP-1207: A Guide to its Selectivity for Semicarbazide-Sensitive Amine Oxidase (SSAO)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LJP-1207 is a potent and selective inhibitor of SSAO/VAP-1, an enzyme implicated in inflammatory processes and various vascular diseases. Its selectivity is a critical attribute, as off-target inhibition of MAO-A or MAO-B can lead to undesirable side effects. This guide presents the available data on LJP-1207's inhibitory activity and provides detailed experimental protocols for assessing the selectivity of SSAO inhibitors.
Comparison of Inhibitor Selectivity
The following table summarizes the available inhibitory potency (IC50) data for LJP-1207 against SSAO and compares it with representative selective inhibitors of MAO-A and MAO-B. It is important to note that a direct, head-to-head comparison of LJP-1207's IC50 values for SSAO, MAO-A, and MAO-B from a single study is not available in the reviewed literature.
| Compound | Target | IC50 (nM) | Selectivity Profile |
| LJP-1207 | Human SSAO | 17 | Potent and selective SSAO inhibitor |
| Rat SSAO | 7.5 | ||
| Moclobemide | Human MAO-A | 2,100 | Selective for MAO-A |
| Clorgyline | Rat MAO-A | 1.6 | Selective for MAO-A |
| Selegiline ((-)-Deprenyl) | Human MAO-B | 9.3 | Selective for MAO-B |
| Pargyline | Rat MAO-B | 76 | Selective for MAO-B |
Note: IC50 values are sourced from various publications and should be considered in the context of the specific experimental conditions of each study. The selectivity of LJP-1207 is inferred from statements in the literature describing it as a "selective inhibitor".
Experimental Protocols
To validate the selectivity of an SSAO inhibitor like LJP-1207, a series of in vitro enzyme inhibition assays are required. Below are detailed methodologies for assessing inhibitory activity against SSAO, MAO-A, and MAO-B.
In Vitro SSAO Inhibition Assay (Fluorometric)
This assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by SSAO.
Materials:
-
Recombinant human SSAO
-
SSAO substrate (e.g., benzylamine)
-
Test inhibitor (e.g., LJP-1207)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the microplate, add the test inhibitor dilutions, recombinant human SSAO, and HRP.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the SSAO substrate and Amplex® Red reagent to each well.
-
Immediately begin kinetic reading of fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) at 37°C for a set duration (e.g., 30 minutes).
-
The rate of reaction is determined from the linear phase of the fluorescence increase over time.
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro MAO-A and MAO-B Inhibition Assay (Radiochemical)
This assay measures the inhibition of the deamination of a radiolabeled substrate by MAO-A or MAO-B.
Materials:
-
Recombinant human MAO-A or MAO-B
-
Radiolabeled substrate (e.g., [¹⁴C]-serotonin for MAO-A, [¹⁴C]-phenylethylamine for MAO-B)
-
Test inhibitor (e.g., LJP-1207)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In appropriate tubes, add the assay buffer, test inhibitor dilutions, and the respective recombinant MAO enzyme (MAO-A or MAO-B).
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the corresponding radiolabeled substrate.
-
Incubate at 37°C for a set duration (e.g., 20 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Extract the radiolabeled metabolite using an organic solvent (e.g., ethyl acetate/toluene).
-
Add a portion of the organic layer to a scintillation vial containing scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of SSAO/VAP-1 in Inflammation
Caption: SSAO/VAP-1 signaling in inflammation.
Experimental Workflow for Determining Inhibitor Selectivity
Caption: Workflow for assessing inhibitor selectivity.
Comparative Analysis of LJP 1586: A Cross-Reactivity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LJP 1586, a selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). The following sections detail its cross-reactivity profile against other amine oxidases and compare its performance with alternative SSAO inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound and SSAO/VAP-1 Inhibition
This compound is a small molecule inhibitor targeting SSAO/VAP-1, a dual-function transmembrane protein expressed on the surface of endothelial cells. SSAO/VAP-1 plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. Its enzymatic amine oxidase activity, which results in the production of hydrogen peroxide, is integral to this process. By inhibiting SSAO/VAP-1, this compound aims to reduce the inflammatory response, making it a potential therapeutic agent for various inflammatory diseases.
Comparative Analysis of Inhibitor Selectivity
The selectivity of an enzyme inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. This section compares the inhibitory potency (IC50) of this compound and its alternatives against SSAO/VAP-1 and other related amine oxidases.
Table 1: Inhibitory Activity (IC50) of this compound and Comparators Against a Panel of Amine Oxidases
| Compound | SSAO/VAP-1 (human) | MAO-A (human) | MAO-B (human) | Diamine Oxidase (human) | Retina Specific Amine Oxidase (human) | Lysyl Oxidase (human) | Lysyl Oxidase-like 2 (human) |
| This compound | 4-43 nM[1] | >10,000 nM[1] | >10,000 nM[1] | Data not available | Data not available | Data not available | Data not available |
| PXS-4728A | 5 nM[2] | >100,000 nM[2] | 2,700 nM[2] | 12,000 nM[2] | 2,760 nM[2] | 13,200 nM[2] | 10,400 nM[2] |
| U-V296 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| LJP-1207 | 252 nM[3] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Data for this compound and PXS-4728A are from different sources and assays, which may influence direct comparison. LJP-1207 is included as a structurally related compound to provide additional context. Data for U-V296's specific IC50 values were not publicly available.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity and selectivity studies. The following are generalized protocols for key experiments cited in the evaluation of this compound and its alternatives.
SSAO/VAP-1 Enzyme Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of SSAO/VAP-1 by measuring the production of hydrogen peroxide (H₂O₂).
Materials:
-
Recombinant human SSAO/VAP-1 enzyme
-
Test compounds (e.g., this compound) at various concentrations
-
SSAO substrate (e.g., benzylamine)
-
Fluorescent probe for H₂O₂ detection (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and the fluorescent probe.
-
Add the test compound at a range of concentrations to the wells of the microplate. Include a vehicle control (no inhibitor) and a positive control (a known SSAO inhibitor).
-
Add the recombinant SSAO/VAP-1 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the SSAO substrate (benzylamine) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable dose-response curve fitting model.
Off-Target Selectivity Screening: Radioligand Binding Assay
This assay is used to determine the cross-reactivity of a compound against a panel of other receptors, ion channels, and transporters by measuring the displacement of a specific radioligand.
Materials:
-
Membrane preparations from cells expressing the target of interest (e.g., MAO-A, MAO-B)
-
A specific radioligand for each target
-
Test compound (e.g., this compound) at various concentrations
-
Assay buffer specific to each target
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
In a 96-well plate, combine the membrane preparation, the specific radioligand, and the test compound at various concentrations.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand for the target).
-
Incubate the plate for a specific time at a defined temperature to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of radioligand binding for each concentration of the test compound.
-
Calculate the IC50 or Ki value to quantify the compound's affinity for the off-target protein.[4]
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's mechanism and evaluation, the following diagrams are provided.
Caption: Signaling pathway of SSAO/VAP-1 in leukocyte adhesion and inflammation, and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro enzyme inhibition assay to determine IC50 values.
References
- 1. manuals.plus [manuals.plus]
- 2. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Comparative Efficacy of LJP 1586 in Preclinical Inflammatory Disease Models
A comprehensive analysis of the selective SSAO/VAP-1 inhibitor, LJP 1586, reveals potent anti-inflammatory effects in models of leukocyte trafficking and acute lung inflammation. This guide provides a comparative overview of its efficacy against other Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors and alternative therapeutic strategies, supported by experimental data and detailed methodologies.
This compound is a novel, orally active, and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This enzyme plays a crucial role in the inflammatory cascade, primarily by facilitating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. By inhibiting SSAO, this compound effectively mitigates the inflammatory response in various preclinical models. This guide will delve into the efficacy of this compound in two key models: thioglycollate-induced peritonitis in mice, a model of inflammatory leukocyte trafficking, and lipopolysaccharide (LPS)-induced lung inflammation in rats. Its performance will be compared with other SSAO inhibitors and alternative anti-inflammatory agents.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in the specified inflammatory disease models.
Table 1: Efficacy in Mouse Thioglycollate-Induced Peritonitis Model (Leukocyte Trafficking)
| Compound | Target/Mechanism of Action | Dosing Regimen | Key Efficacy Endpoint | Result |
| This compound | SSAO/VAP-1 Inhibitor | Oral | Inhibition of neutrophil accumulation | Significant dose-dependent inhibition |
| LJP 1207 | SSAO/VAP-1 Inhibitor | Oral | Reduction in inflammatory cell infiltration | Data not available in this specific model |
| PXS-4728A | SSAO/VAP-1 Inhibitor | Oral | Reduction in neutrophil influx | Data not available in this specific model |
| Anti-LFA-1 Antibody | Integrin (LFA-1) Antagonist | Intravenous | Inhibition of neutrophil accumulation | Comparable effect to this compound[1] |
Table 2: Efficacy in Rat LPS-Induced Lung Inflammation Model
| Compound | Target/Mechanism of Action | Dosing Regimen | Key Efficacy Endpoint | Result |
| This compound | SSAO/VAP-1 Inhibitor | 10 mg/kg, Oral | Reduction in transmigrated cells in BALF | 55% significant reduction[1] |
| LJP 1207 | SSAO/VAP-1 Inhibitor | Oral | Reduction in pro-inflammatory cytokines | Reduced serum TNF-α and IL-6 in LPS-challenged mice |
| PXS-4728A | SSAO/VAP-1 Inhibitor | Oral | Reduction in inflammatory cell influx | Substantially suppressed inflammatory cell influx in a mouse model of COPD induced by cigarette smoke |
| Cannabidiol (CBD) | Cannabinoid Receptor Modulator | 20 and 80 mg/kg, i.p. (therapeutic) | Reduction in leukocyte migration into the lungs | Significant decrease |
| Dexamethasone | Glucocorticoid Receptor Agonist | 1 mg/kg, Pretreatment | Reduction in leukocytes and neutrophils in BALF | Significant amelioration of LPS-induced ALI response |
Table 3: In Vitro Potency of SSAO/VAP-1 Inhibitors
| Compound | IC50 (Rodent SSAO) | IC50 (Human SSAO) |
| This compound | 4 - 43 nM[1] | 4 - 43 nM[1] |
| LJP 1207 | Not specified | 17 nM |
| PXS-4728A | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate critical evaluation.
Mouse Model of Inflammatory Leukocyte Trafficking (Thioglycollate-Induced Peritonitis)
This model is used to assess the in vivo effect of compounds on the migration of leukocytes, particularly neutrophils, to a site of inflammation.
-
Animals: Male BALB/c mice.
-
Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of 1 ml of sterile 3% Brewer's thioglycollate medium. This sterile inflammatory broth elicits a robust recruitment of neutrophils into the peritoneal cavity.
-
Drug Administration: this compound is administered orally (p.o.) at various doses at a specified time point before or after the thioglycollate injection.
-
Leukocyte Quantification: At a predetermined time point after thioglycollate injection (typically 4-24 hours), mice are euthanized. The peritoneal cavity is washed with phosphate-buffered saline (PBS) to collect the exudate containing the migrated leukocytes. The total number of leukocytes is determined using a hemocytometer, and differential cell counts (neutrophils, macrophages, etc.) are performed on stained cytospin preparations.
-
Data Analysis: The percentage inhibition of leukocyte accumulation in the drug-treated groups is calculated relative to the vehicle-treated control group.
Rat Model of LPS-Induced Lung Inflammation
This model mimics key features of acute lung injury (ALI) and is used to evaluate the efficacy of anti-inflammatory compounds in the lungs.
-
Animals: Male Sprague-Dawley rats.
-
Induction of Lung Inflammation: Rats are anesthetized and administered a single intratracheal (i.t.) instillation of lipopolysaccharide (LPS) from Escherichia coli dissolved in sterile saline. The dose of LPS is optimized to induce a significant inflammatory response without causing excessive mortality.
-
Drug Administration: this compound (e.g., 10 mg/kg) is administered orally at a specified time point, typically before the LPS challenge.
-
Bronchoalveolar Lavage (BAL): At a set time after LPS administration (e.g., 24 hours), the rats are euthanized. The trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile saline. The collected bronchoalveolar lavage fluid (BALF) is centrifuged.
-
Cellular and Biochemical Analysis: The cell pellet from the BALF is resuspended, and the total number of transmigrated cells (leukocytes) is counted. Differential cell counts are performed to specifically quantify neutrophils. The supernatant of the BALF can be used to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and total protein as an indicator of vascular permeability.
-
Data Analysis: The reduction in the number of transmigrated cells and other inflammatory markers in the BALF of drug-treated animals is compared to that of vehicle-treated controls.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: SSAO/VAP-1 Signaling Pathway in Leukocyte Trafficking.
Caption: Experimental Workflow for Thioglycollate-Induced Peritonitis.
Caption: Experimental Workflow for LPS-Induced Lung Inflammation.
References
A Comparative Guide: LJP-1586 Versus Monoclonal Antibodies Targeting VAP-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LJP-1586, a small molecule inhibitor, and monoclonal antibodies (mAbs) that target the Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, performance in experimental models, and key molecular characteristics.
Executive Summary
VAP-1 is a unique dual-function protein expressed on the surface of endothelial cells. It acts as both an adhesion molecule facilitating leukocyte trafficking to sites of inflammation and as an enzyme (SSAO) that generates pro-inflammatory products, including hydrogen peroxide. Both LJP-1586 and anti-VAP-1 monoclonal antibodies aim to mitigate inflammation by targeting VAP-1, but through distinct mechanisms. LJP-1586 is a potent, selective, and orally active small molecule inhibitor of the SSAO enzymatic activity of VAP-1. In contrast, monoclonal antibodies, such as timolumab (BTT1023), are designed to block the adhesive functions of VAP-1. This guide presents a side-by-side comparison of these two therapeutic modalities to inform research and drug development decisions.
Mechanism of Action
LJP-1586 and anti-VAP-1 mAbs target the same protein but interfere with its function in different ways.
-
LJP-1586: As a small molecule inhibitor, LJP-1586 directly targets the enzymatic active site of VAP-1/SSAO, preventing the oxidative deamination of primary amines. This inhibition reduces the production of hydrogen peroxide and other reactive aldehydes, which are known to promote inflammation.[1][2]
-
Anti-VAP-1 Monoclonal Antibodies (e.g., Timolumab): These are large protein therapeutics that bind to specific epitopes on the extracellular domain of VAP-1. Their primary mechanism is to physically block the interaction between VAP-1 on endothelial cells and its counter-receptors on leukocytes, such as Siglec-10, thereby inhibiting leukocyte adhesion and transmigration into inflamed tissues.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction - Monoclonal antibody BTT1023 targeting vascular adhesion protein 1 for treating primary sclerosing cholangitis: BUTEO single-arm Phase II trial - NCBI Bookshelf [ncbi.nlm.nih.gov]
LJP 1586: A Novel Anti-Inflammatory Agent Benchmarked Against Standard-of-Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LJP 1586, a novel anti-inflammatory compound, against current standard-of-care treatments for inflammatory diseases. The information is based on available preclinical data and the known therapeutic landscape for conditions where its mechanism of action is relevant.
Introduction to this compound
This compound is a potent and selective inhibitor of the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1] SSAO/VAP-1 is a dual-function protein that plays a significant role in the inflammatory cascade. Its enzymatic activity produces hydrogen peroxide, contributing to oxidative stress, while its function as an adhesion molecule facilitates the recruitment of leukocytes to sites of inflammation.[1] By inhibiting SSAO/VAP-1, this compound has the potential to offer a targeted approach to treating a variety of inflammatory conditions.
While the specific clinical indication for this compound is not publicly disclosed, the therapeutic potential of SSAO/VAP-1 inhibitors is being explored in conditions such as non-alcoholic steatohepatitis (NASH) and other inflammatory disorders. This guide will therefore use NASH as a primary example for comparing this compound to standard-of-care treatments, given the known involvement of inflammation and leukocyte infiltration in the pathogenesis of this disease.
Mechanism of Action: this compound
The signaling pathway below illustrates the role of SSAO/VAP-1 in inflammation and the inhibitory action of this compound.
Caption: this compound inhibits SSAO/VAP-1, blocking leukocyte adhesion and enzymatic activity.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the anti-inflammatory effects of this compound in various models. The following tables summarize the key quantitative data.
In Vitro Potency of this compound
| Target Enzyme | Species | IC50 (nM) |
| SSAO/VAP-1 | Rodent | 4 - 43 |
| SSAO/VAP-1 | Human | 4 - 43 |
Data from a study on the anti-inflammatory effects of this compound.[1]
In Vivo Efficacy of this compound
| Animal Model | Parameter | This compound Dose | Result |
| Rat | Inhibition of lung SSAO | 0.1 - 1 mg/kg (oral) | ED50 |
| Mouse Model of Inflammatory Leukocyte Trafficking | Neutrophil Accumulation | Dose-dependent (oral) | Significant inhibition, comparable to anti-LFA-1 antibody |
| Rat Model of LPS-induced Lung Inflammation | Transmigrated Cells in BAL | 10 mg/kg | 55% significant reduction |
Data from a study on the anti-inflammatory effects of this compound.[1]
Comparison with Standard-of-Care: Non-Alcoholic Steatohepatitis (NASH)
As a potential indication for a VAP-1 inhibitor, NASH currently has a limited number of approved treatments, with lifestyle modification being the cornerstone of management.
| Treatment Modality | Mechanism of Action | Reported Efficacy | Key Limitations |
| This compound (Investigational) | SSAO/VAP-1 Inhibition | Preclinical: Reduces leukocyte infiltration and inflammation | Clinical data not yet available |
| Lifestyle Modification (Diet and Exercise) | Reduces hepatic fat and inflammation | Can lead to NASH resolution and fibrosis regression | Difficult for patients to adhere to long-term |
| Pioglitazone | PPAR-γ agonist | Improves liver histology in some patients with NASH | Weight gain, fluid retention, risk of fractures |
| GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide) | Increase insulin (B600854) secretion, suppress glucagon, slow gastric emptying | Can lead to NASH resolution | Gastrointestinal side effects, requires injection |
| Resmetirom | Thyroid hormone receptor-beta selective agonist | Resolution of NASH with no worsening of fibrosis | Diarrhea, nausea |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro SSAO Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting SSAO/VAP-1 enzymatic activity.
Protocol:
-
Enzyme Source: Recombinant human and rodent SSAO/VAP-1 are used.
-
Substrate: A suitable substrate for SSAO, such as benzylamine, is used.
-
Assay Principle: The assay measures the production of hydrogen peroxide, a product of the SSAO-catalyzed reaction. This is typically done using a fluorometric or colorimetric method, often coupled to a secondary reaction (e.g., using horseradish peroxidase and a suitable substrate like Amplex Red).
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the substrate.
-
The rate of product formation is measured over time using a microplate reader.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.
Mouse Model of Inflammatory Leukocyte Trafficking
Objective: To evaluate the in vivo effect of this compound on leukocyte recruitment in a model of inflammation.
Protocol:
-
Animal Model: Male BALB/c mice are typically used.
-
Inflammatory Stimulus: Inflammation is induced by an intraperitoneal injection of a chemoattractant, such as thioglycollate or zymosan.
-
Drug Administration: this compound is administered orally at various doses prior to the inflammatory stimulus. A vehicle control group and a positive control group (e.g., treated with an anti-LFA-1 antibody) are included.
-
Leukocyte Quantification: At a specified time point after the inflammatory challenge, peritoneal lavage is performed to collect the recruited leukocytes. The total number of leukocytes and the differential cell counts (neutrophils, macrophages, etc.) are determined using a hematology analyzer or by manual counting after cytocentrifugation and staining.
-
Data Analysis: The percentage of inhibition of leukocyte recruitment by this compound is calculated relative to the vehicle-treated group.
The workflow for this experiment is illustrated in the diagram below.
Caption: Experimental workflow for the mouse model of inflammatory leukocyte trafficking.
Rat Model of LPS-Induced Lung Inflammation
Objective: To assess the efficacy of this compound in a model of acute lung inflammation.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Inflammatory Stimulus: Acute lung inflammation is induced by intratracheal or intranasal administration of lipopolysaccharide (LPS).
-
Drug Administration: this compound is administered orally at a specified dose prior to LPS challenge. A vehicle control group is included.
-
Bronchoalveolar Lavage (BAL): At a predetermined time after LPS administration, animals are euthanized, and a BAL is performed to collect cells and fluid from the lungs.
-
Cell Analysis: The total number of cells and the number of neutrophils in the BAL fluid are determined.
-
Data Analysis: The reduction in the number of transmigrated cells in the this compound-treated group is compared to the vehicle-treated group.
Conclusion
The available preclinical data suggest that this compound is a potent and selective inhibitor of SSAO/VAP-1 with significant anti-inflammatory activity in animal models. Its mechanism of action, which targets both oxidative stress and leukocyte recruitment, represents a promising approach for the treatment of inflammatory diseases such as NASH. Further clinical investigation is required to establish the safety and efficacy of this compound in humans and to determine its precise role in the therapeutic landscape relative to current standard-of-care treatments.
References
Unraveling the Consistency of LJP 1586's Anti-Inflammatory Effects: A Review of Preclinical Data
LJP 1586, a potent and selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), has demonstrated significant anti-inflammatory properties in preclinical studies. This guide synthesizes the available experimental data on this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, potency, and in vivo efficacy. While the current body of publicly available literature does not include direct multi-laboratory studies on the reproducibility of this compound's effects, the detailed characterization from foundational research provides a strong baseline for its pharmacological profile.
Mechanism of Action: Targeting SSAO-Mediated Inflammation
This compound exerts its anti-inflammatory effects by inhibiting SSAO, a copper-containing enzyme involved in the oxidative deamination of primary amines.[1] This enzymatic activity is crucial for leukocyte migration to sites of inflammation.[1] By inhibiting SSAO, this compound effectively reduces the inflammatory cascade.[1]
Potency and Selectivity of this compound
This compound has been shown to be a potent inhibitor of both rodent and human SSAO activity. Its selectivity has been confirmed against other amine oxidases, such as monoamine oxidase A and B (MAO-A and MAO-B).[1]
| Target Enzyme | Species | IC50 (nM) |
| SSAO | Human | 43 |
| SSAO | Rat | 4 |
| SSAO | Mouse | 14 |
| MAO-A | Human | >100,000 |
| MAO-B | Human | >100,000 |
Table 1. In vitro potency of this compound against various amine oxidases. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Data sourced from a comprehensive characterization study.[1]
In Vivo Efficacy and Pharmacodynamics
Oral administration of this compound resulted in complete inhibition of rat lung SSAO with a pharmacodynamic half-life exceeding 24 hours.[1] This demonstrates its potential for effective in vivo application.
| Species | Route of Administration | ED50 (mg/kg) | Pharmacodynamic Half-life |
| Rat | Oral | 0.1 - 1 | > 24 hours |
Table 2. In vivo pharmacodynamics of this compound in rats. The ED50 value represents the dose required to achieve 50% of the maximum effect.[1]
Anti-Inflammatory Effects in Animal Models
The anti-inflammatory efficacy of this compound has been demonstrated in mouse and rat models of inflammation.
| Animal Model | Effect of this compound |
| Mouse model of inflammatory leukocyte trafficking | Significant dose-dependent inhibition of neutrophil accumulation |
| Rat model of LPS-induced lung inflammation | A 55% reduction in transmigrated cells in bronchoalveolar lavage at a 10 mg/kg dose |
Table 3. Summary of the anti-inflammatory effects of this compound in preclinical models.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the effects of this compound.
1. In Vitro Enzyme Inhibition Assays:
-
Objective: To determine the potency (IC50) of this compound against SSAO, MAO-A, and MAO-B.
-
Methodology:
-
Enzyme sources: Recombinant human SSAO, rat and mouse tissues, and human platelet MAO-A and MAO-B.
-
Substrates: Specific substrates for each enzyme were used.
-
Incubation: this compound was incubated with the respective enzyme and substrate.
-
Detection: The product of the enzymatic reaction was measured to determine the level of inhibition.
-
Analysis: IC50 values were calculated from concentration-response curves.
-
2. In Vivo SSAO Inhibition in Rats:
-
Objective: To determine the in vivo potency (ED50) and pharmacodynamic half-life of this compound.
-
Methodology:
-
Animal Model: Sprague-Dawley rats.
-
Administration: this compound was administered orally at various doses.
-
Tissue Collection: Lung tissue was collected at different time points after administration.
-
SSAO Activity Measurement: SSAO activity in the lung tissue homogenates was measured.
-
Analysis: ED50 and half-life were calculated based on the dose-response and time-course data.
-
3. Mouse Model of Inflammatory Leukocyte Trafficking:
-
Objective: To evaluate the effect of this compound on leukocyte accumulation in an inflammatory setting.
-
Methodology:
-
Animal Model: BALB/c mice.
-
Inflammatory Stimulus: An inflammatory agent was administered to induce leukocyte trafficking.
-
Treatment: this compound was administered orally at different doses prior to the inflammatory stimulus.
-
Measurement: The accumulation of neutrophils in a specific tissue or cavity was quantified.
-
Comparison: The effect of this compound was compared to a control group and a positive control (anti-LFA-1 antibody).
-
References
A Head-to-Head Comparison of LJP-1586 and Other VAP-1 Inhibitors for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comprehensive, data-driven comparison of LJP-1586 with other notable Vascular Adhesion Protein-1 (VAP-1) inhibitors. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows.
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function transmembrane protein with a significant role in inflammatory processes. It acts as both an adhesion molecule, mediating leukocyte trafficking to inflamed tissues, and as an enzyme that generates hydrogen peroxide (H₂O₂) and other reactive aldehydes.[1][2][3] This dual functionality makes VAP-1 a compelling therapeutic target for a range of inflammatory diseases. LJP-1586 is a potent, amine-based inhibitor of VAP-1/SSAO activity.[4] This guide compares LJP-1586 to other prominent VAP-1 inhibitors, including PXS-4728A, TERN-201, and U-V269, based on available preclinical and clinical data.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and in vivo efficacy of LJP-1586 and other selected VAP-1 inhibitors. Direct comparison of in vivo data should be approached with caution due to variations in experimental models and conditions.
Table 1: In Vitro Potency of VAP-1 Inhibitors
| Inhibitor | Chemical Class | Target Species | IC₅₀ (nM) | Reference |
| LJP-1586 | Allylamine | Human | 43 | [2] |
| Rodent | 4 - 20 | [4] | ||
| PXS-4728A | Amine | Human | < 10 | [5] |
| TERN-201 | Not Disclosed | Human | Data not publicly available. Phase 1 trials show >98% inhibition of plasma VAP-1. | [6] |
| U-V269 | Not Disclosed | Not Disclosed | Data not publicly available. Shown to be a specific VAP-1 inhibitor. | [7] |
| LJP-1207 | Hydrazine | Human | 17 | [2] |
Table 2: In Vivo Efficacy of VAP-1 Inhibitors in Animal Models of Inflammation
| Inhibitor | Animal Model | Disease Induction | Key Findings | Reference |
| LJP-1586 | Mouse | Inflammatory Leukocyte Trafficking | Significant dose-dependent inhibition of neutrophil accumulation. | [4] |
| Rat | LPS-induced Lung Inflammation | 55% reduction in transmigrated cells in bronchoalveolar lavage at 10 mg/kg. | [4] | |
| Rat | Intracerebral Hemorrhage | Reduced brain inflammation, edema, and neurobehavioral deficits. | [8] | |
| PXS-4728A | Mouse | LPS-induced Lung Inflammation | Significant dampening of neutrophil migration. | [5] |
| Mouse | Klebsiella pneumoniae Infection | Reduced neutrophil influx and lung inflammation. | [5] | |
| Mouse | Cigarette Smoke-induced COPD | Suppressed airway inflammation and fibrosis, and improved lung function. | [9] | |
| TERN-201 | - | Preclinical models of liver injury | Significant dose-dependent reductions in liver inflammation and fibrosis. | |
| U-V296 (related to U-V269) | Mouse | Colon Cancer | Inhibited tumor growth by enhancing IFN-γ-producing tumor antigen-specific CD8+ T cells. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
VAP-1/SSAO Inhibition Assay (Amplex® Red Assay)
This assay quantifies the enzymatic activity of VAP-1/SSAO by measuring the production of hydrogen peroxide (H₂O₂), a product of the oxidative deamination of a primary amine substrate.
Principle: The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin.[11] The fluorescence intensity is directly proportional to the amount of H₂O₂ generated, and thus to the VAP-1/SSAO activity.
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Dimethylsulfoxide (DMSO)
-
VAP-1/SSAO enzyme source (recombinant protein, cell lysates, or plasma)
-
VAP-1 substrate (e.g., benzylamine)
-
Phosphate-buffered saline (PBS) or other suitable reaction buffer
-
Test inhibitors (e.g., LJP-1586)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the Amplex® Red reagent in DMSO.
-
Prepare a stock solution of HRP in the reaction buffer.
-
Prepare a working solution of the VAP-1 substrate in the reaction buffer.
-
Prepare serial dilutions of the test inhibitors in the reaction buffer.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the VAP-1/SSAO enzyme source.
-
Add the test inhibitor dilutions to the respective wells.
-
Prepare a reaction mixture containing the Amplex® Red reagent, HRP, and the VAP-1 substrate in the reaction buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light, for a specified period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Leukocyte Adhesion and Transmigration Assays
These assays are crucial for evaluating the impact of VAP-1 inhibitors on the adhesive function of VAP-1.
Principle: These assays measure the ability of leukocytes to adhere to and migrate through a monolayer of endothelial cells, mimicking the in vivo process of leukocyte extravasation.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells
-
Leukocytes (e.g., neutrophils, peripheral blood mononuclear cells)
-
Cell culture medium and supplements
-
Transwell® inserts with a porous membrane (for transmigration assay)
-
Fluorescent label for leukocytes (e.g., Calcein-AM)
-
Inflammatory stimulus (e.g., TNF-α)
-
Test inhibitors (e.g., LJP-1586)
-
Fluorescence microscope or microplate reader
Procedure for Leukocyte Adhesion Assay:
-
Endothelial Cell Monolayer Preparation:
-
Culture endothelial cells to confluence on a multi-well plate.
-
Treat the endothelial cell monolayer with an inflammatory stimulus (e.g., TNF-α) to upregulate VAP-1 expression.
-
-
Leukocyte Preparation and Labeling:
-
Isolate leukocytes from whole blood.
-
Label the leukocytes with a fluorescent dye according to the manufacturer's protocol.
-
-
Adhesion Assay:
-
Pre-incubate the endothelial cell monolayer and/or the labeled leukocytes with the test inhibitor or vehicle control.
-
Add the labeled leukocytes to the endothelial cell monolayer and incubate to allow for adhesion.
-
Gently wash away non-adherent cells.
-
-
Quantification:
-
Quantify the number of adherent leukocytes by measuring the fluorescence intensity using a microplate reader or by counting the cells under a fluorescence microscope.
-
Calculate the percentage of inhibition of adhesion for each inhibitor concentration.
-
Procedure for Leukocyte Transmigration Assay:
-
Endothelial Cell Monolayer on Transwell® Inserts:
-
Culture endothelial cells to confluence on the porous membrane of Transwell® inserts.
-
-
Transmigration Assay:
-
Place the Transwell® inserts containing the endothelial monolayer into a multi-well plate containing a chemoattractant in the lower chamber.
-
Pre-treat the endothelial cells and/or leukocytes with the test inhibitor.
-
Add the fluorescently labeled leukocytes to the upper chamber of the Transwell® insert.
-
Incubate to allow for transmigration of leukocytes through the endothelial monolayer and the porous membrane into the lower chamber.
-
-
Quantification:
-
Quantify the number of transmigrated leukocytes in the lower chamber by measuring the fluorescence of the medium.
-
Calculate the percentage of inhibition of transmigration for each inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving VAP-1 and a typical experimental workflow for evaluating VAP-1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terns Reports Top-line Results from Phase 1 AVIATION Trial of VAP-1 Inhibitor TERN-201 — Terns Pharmaceuticals, Inc. [ir.ternspharma.com]
- 7. GSRS [precision.fda.gov]
- 8. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
Meta-analysis of LJP 1586 Efficacy Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical efficacy of LJP 1586, a selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways, this document aims to offer an objective comparison of this compound's performance and its potential as an anti-inflammatory agent.
Mechanism of Action
This compound is an orally active, amine-based inhibitor of SSAO.[1][2] SSAO is a copper-containing enzyme that plays a crucial role in inflammation by catalyzing the oxidative deamination of primary amines, which produces hydrogen peroxide, ammonia, and aldehydes.[1] This enzymatic activity is involved in the migration of leukocytes to sites of inflammation. By inhibiting SSAO, this compound effectively reduces the inflammatory response.[1]
Signaling Pathway of SSAO in Inflammation
The following diagram illustrates the role of SSAO in the inflammatory cascade and the point of intervention for inhibitors like this compound.
Quantitative Efficacy Data
The preclinical efficacy of this compound has been evaluated in several models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | IC50 (nM) |
| Rodent SSAO | 4 - 43 |
| Human SSAO | 4 - 43 |
Table 2: In Vivo Efficacy of this compound [1]
| Animal Model | Efficacy Metric | Dosage | Result |
| Rat | Inhibition of lung SSAO (ED50) | 0.1 - 1 mg/kg (oral) | Complete inhibition |
| Rat (LPS-induced lung inflammation) | Reduction in transmigrated cells (BAL) | 10 mg/kg | 55% reduction |
| Mouse (inflammatory leukocyte trafficking) | Inhibition of neutrophil accumulation | Dose-dependent | Significant inhibition |
Comparative Context with Other SSAO Inhibitors
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro SSAO Inhibition Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting rodent and human SSAO activity.
-
Methodology:
-
Recombinant rodent and human SSAO enzymes were used.
-
The enzymatic activity was measured using a fluorescence-based assay with a suitable substrate.
-
This compound was incubated with the enzyme at various concentrations.
-
The concentration of this compound that inhibited 50% of the SSAO enzyme activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
Selectivity was confirmed by testing against monoamine oxidases A and B (MAO-A and MAO-B).[1]
-
Rat Model of LPS-Induced Lung Inflammation
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a rat model of acute lung injury.
-
Methodology:
-
Male Wistar rats were used in the study.[6]
-
Acute lung injury was induced by intraperitoneal injection or intratracheal administration of lipopolysaccharide (LPS).[6][7][8]
-
This compound (10 mg/kg) was administered orally prior to or after the LPS challenge.[1]
-
After a specific time point (e.g., 4-24 hours), bronchoalveolar lavage (BAL) was performed to collect cells from the lungs.[1][8]
-
The total number of transmigrated cells (leukocytes) in the BAL fluid was counted to assess the extent of inflammation.[1]
-
The percentage reduction in transmigrated cells in the this compound-treated group was calculated relative to the vehicle-treated control group.[1]
-
Mouse Model of Inflammatory Leukocyte Trafficking
-
Objective: To assess the effect of this compound on the movement of leukocytes in response to an inflammatory stimulus in mice.
-
Methodology:
-
An inflammatory response was induced in mice, for example, by intraperitoneal injection of a chemoattractant.[9]
-
This compound was administered orally at various doses.
-
Intravital microscopy was used to visualize and quantify leukocyte rolling, adhesion, and transmigration in the mesenteric microcirculation.[9]
-
The number of neutrophils accumulating at the site of inflammation was quantified.[1]
-
The dose-dependent inhibitory effect of this compound was determined.[1]
-
Conclusion
The available preclinical data demonstrate that this compound is a potent and selective inhibitor of SSAO with significant anti-inflammatory effects in vivo.[1] Its oral activity and efficacy in reducing leukocyte migration in established animal models of inflammation suggest its potential as a therapeutic agent for inflammatory diseases. Further comparative studies with other SSAO inhibitors would be beneficial to fully elucidate its relative efficacy and therapeutic positioning.
References
- 1. Anti-inflammatory effects of this compound [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Study on SSAO enzyme activity and anti-inflammatory effect of SSAO inhibitors in animal model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of semicarbazide-sensitive amine oxidase (SSAO) inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lps-induced lung inflammation: Topics by Science.gov [science.gov]
- 7. Remote Inflammatory Preconditioning Alleviates Lipopolysaccharide-Induced Acute Lung Injury via Inhibition of Intrinsic Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of LJP 1586: A Procedural Guide
For researchers, scientists, and drug development professionals handling LJP 1586 (also known as Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Adherence to established protocols minimizes risks and ensures compliance with regulations. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and its containers.
Core Disposal Principles
The primary methods for the disposal of this compound involve chemical destruction or controlled incineration.[1] It is imperative to avoid environmental contamination by preventing the chemical from entering sewer systems or water supplies.[1]
Step-by-Step Disposal Protocol for this compound
-
Collection and Storage :
-
Arranging for Disposal :
-
Handling Precautions :
-
Always handle this compound in a well-ventilated area.[1]
-
Wear appropriate personal protective equipment (PPE), including suitable protective clothing, chemical-impermeable gloves, and eye protection, to avoid contact with skin and eyes.[1]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[1]
-
Disposal of this compound Containers
The proper disposal of containers that have held this compound is equally important to prevent residual contamination.
-
Decontamination :
-
Containers can be triple-rinsed (or the equivalent) with a suitable solvent to remove any remaining chemical.[1]
-
-
Disposal Options :
-
After thorough rinsing, containers may be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable disposal method.[1]
-
Emergency Procedures
In the event of accidental contact or spillage, the following first-aid measures should be taken immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water, and consult a doctor.[1] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
References
Standard Operating Procedure: Handling and Disposal of LJP 1586
This document provides essential safety and logistical information for the handling, use, and disposal of LJP 1586, a potent, non-commercial research compound. All personnel must review and understand these procedures before working with this substance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent kinase inhibitor with potential cytotoxic effects. Due to its investigational nature, the full toxicological profile is not yet known. Therefore, a precautionary approach is mandatory.
1.1. Engineering Controls
All work involving this compound powder or concentrated solutions must be performed in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation risk.
1.2. Required Personal Protective Equipment
The following table outlines the minimum PPE requirements for handling this compound.
| Operation | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing/Handling Powder | Double-gloved (nitrile) | Chemical splash goggles | Disposable, cuffed lab coat | N95 or higher-rated respirator |
| Handling Solutions (<1mM) | Single pair (nitrile) | Safety glasses with side shields | Standard lab coat | Not required in fume hood |
| Handling Solutions (>1mM) | Double-gloved (nitrile) | Chemical splash goggles | Disposable, cuffed lab coat | Recommended if outside fume hood |
1.3. Spill Management
In case of a spill, immediately alert personnel in the area. For small spills, use a chemical spill kit with an absorbent material appropriate for the solvent used. For large spills, evacuate the area and contact the designated emergency response team.
Experimental Workflow for Cell-Based Assays
The following workflow outlines the key steps for preparing and using this compound in a typical cell-based assay.
Caption: Experimental workflow for this compound from preparation to disposal.
Hypothetical Signaling Pathway Inhibition
This compound is hypothesized to be a potent inhibitor of the fictional "Kinase X" (KX), a key component in a cancer cell proliferation pathway. The diagram below illustrates this proposed mechanism.
Caption: Proposed inhibitory action of this compound on the Kinase X signaling pathway.
Waste Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to ensure safety and environmental compliance.
4.1. Waste Segregation
All waste materials contaminated with this compound must be segregated into designated hazardous waste containers. This includes:
-
Solid Waste: Contaminated gloves, pipette tips, tubes, and lab coats.
-
Liquid Waste: Unused stock solutions, working dilutions, and cell culture media containing this compound.
4.2. Disposal Procedure
-
Collect Waste: Use clearly labeled, leak-proof containers for both solid and liquid hazardous waste.
-
Label Containers: Ensure containers are labeled with "Hazardous Waste," the name "this compound," and the primary solvent (e.g., DMSO).
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers. Do not dispose of this compound waste down the drain or in regular trash.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
